Methomyl-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H10N2O2S |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4+/i2D3 |
InChI Key |
UHXUZOCRWCRNSJ-OUWCRFAWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)O/N=C(\C)/SC |
Canonical SMILES |
CC(=NOC(=O)NC)SC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methomyl-d3: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methomyl-d3, a deuterated isotopologue of the carbamate (B1207046) insecticide Methomyl (B1676398). This document is intended for use by professionals in research, analytical chemistry, and toxicology who require detailed information for experimental design and data interpretation. This compound is primarily utilized as an internal standard for the precise quantification of Methomyl in various matrices using mass spectrometry-based techniques.[1]
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are critical for understanding its behavior in analytical systems, including solubility, stability, and chromatographic performance.
| Property | Value | Source(s) |
| Formal Name | N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester | [1] |
| CAS Number | 1398109-07-3 | [1][2][3] |
| Molecular Formula | C₅H₇D₃N₂O₂S | [1] |
| Molecular Weight | 165.2 g/mol | [1][3] |
| Appearance | White crystalline solid | [2][4] |
| Odor | Slight sulfurous odor | [2] |
| Melting Point | 78 - 79 °C | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol.[1] The non-deuterated form has high water solubility (58 g/L at 25°C).[5][6] | |
| Stability | Stable for at least 4 years under recommended storage conditions.[1][3] | |
| Purity (Isotopic) | ≥99% deuterated forms (d1-d3); 99 atom % D | [1][3] |
| SMILES | CC(SC)=NOC(NC([2H])([2H])[2H])=O | [1] |
| InChI | InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3 | [1] |
| InChIKey | UHXUZOCRWCRNSJ-BMSJAHLVSA-N | [1] |
Experimental Protocols
Detailed methodologies are crucial for the effective use of this compound in a laboratory setting. The following sections describe a general synthetic approach and a typical analytical application.
The synthesis of Methomyl involves the reaction of S-methyl-N-hydroxythioacetimidate (MHTA) with methyl isocyanate.[4][7] For the deuterated analogue, this compound, deuterated methyl isocyanate (CD₃NCO) is used as a key reagent.
General Protocol:
-
Reaction Setup: S-methyl-N-hydroxythioacetimidate (MHTA) is dissolved in an appropriate solvent, such as methylene (B1212753) chloride or water, within a reaction vessel.[4][7]
-
Addition of Isocyanate: Deuterated methyl isocyanate (CD₃NCO) is slowly added to the MHTA solution. The reaction is typically conducted at a controlled temperature, for instance, between 50-80°C.[7]
-
Reaction and Crystallization: The reaction mixture is held at the set temperature for a period to ensure completion (e.g., 1 hour).[7] Subsequently, the solution is cooled (e.g., to -5 to 0°C) to induce the crystallization of the this compound product.[7]
-
Purification: The resulting crystals are separated from the solvent via centrifugation or filtration. The solid material is then washed and dried under vacuum to yield the final, purified this compound product.[7]
This compound is an ideal internal standard for quantifying Methomyl due to its similar chemical and physical properties but distinct mass, which allows it to be differentiated by a mass spectrometer.[1] This ensures that any variations during sample preparation, injection, and ionization affect both the analyte and the internal standard similarly, leading to high accuracy.
General Protocol for Sample Analysis:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). From this, create a working solution at a known concentration (e.g., 100 ng/mL).[8]
-
Sample Fortification: Add a precise volume of the this compound working solution to all samples, calibration standards, and quality control samples.
-
Sample Extraction: Perform a sample extraction procedure appropriate for the matrix (e.g., QuEChERS for food samples, liquid-liquid extraction for water, or protein precipitation for biological fluids).
-
LC-MS/MS Analysis: Inject the extracted samples onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: Use a suitable column (e.g., C18) to chromatographically separate Methomyl from other matrix components.[8]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for both Methomyl and this compound.
-
-
Quantification: Calculate the ratio of the peak area of the Methomyl transition to the peak area of the this compound transition. Construct a calibration curve by plotting these ratios against the known concentrations of the calibration standards. Determine the concentration of Methomyl in the unknown samples by interpolating their peak area ratios from this curve.
Diagrams and Workflows
Visual representations of experimental processes can clarify complex methodologies and relationships.
Caption: Workflow for quantifying Methomyl using this compound as an internal standard via LC-MS/MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Methomyl (EHC 178, 1996) [inchem.org]
- 5. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Methomyl [smolecule.com]
- 7. CN102924354A - Synthetic method of methomyl - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Methomyl-d3 chemical structure and molecular weight
An In-Depth Technical Guide to Methomyl-d3: Chemical Properties and Applications
This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the carbamate (B1207046) insecticide methomyl (B1676398). Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, molecular weight, physicochemical properties, and its primary application as an internal standard in analytical chemistry.
Core Chemical and Physical Properties
This compound is primarily utilized as an internal standard for the precise quantification of methomyl in various samples using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its physical and chemical characteristics are crucial for its application in these analytical methods.
Physicochemical Data
| Property | Value | Source(s) |
| Formal Name | N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester | [1] |
| CAS Number | 1398109-07-3 | [1][3][4] |
| Molecular Formula | C₅H₇D₃N₂O₂S | [1] |
| Molecular Weight | 165.2 g/mol | [1] |
| Appearance | White crystalline solid | [3][5] |
| Melting Point | 78 - 79 °C | [3] |
| Odor | Slight sulfurous | [3][6] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727).[1] The unlabeled form, methomyl, is soluble in water (5.8 g/100mL), methanol (100 g/100g ), ethanol (B145695) (42 g/100g ), isopropanol (B130326) (22 g/100g ), and acetone (B3395972) (73 g/100g ) at 25°C.[6] | |
| Stability | Stable for at least 4 years when stored properly.[1][4] |
Chemical Structure
The chemical structure of this compound is identical to that of methomyl, with the exception of three deuterium (B1214612) atoms replacing the three hydrogen atoms on the N-methyl group.
Experimental Protocols
Use as an Internal Standard in Mass Spectrometry
This compound is an ideal internal standard for the quantification of methomyl. Its chemical and physical properties are nearly identical to those of methomyl, leading to similar behavior during sample preparation, chromatography, and ionization. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled analyte by a mass spectrometer.
General Protocol for Quantification of Methomyl in Environmental or Biological Samples:
-
Sample Preparation: A known amount of this compound is spiked into the sample (e.g., water, soil extract, or tissue homogenate) prior to extraction.
-
Extraction: The analyte (methomyl) and the internal standard (this compound) are co-extracted from the sample matrix using an appropriate solvent (e.g., ethyl acetate).[7]
-
Cleanup: The extract may be subjected to a cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.
-
Analysis by LC-MS/MS or GC-MS: The cleaned extract is injected into the chromatograph. The compounds are separated based on their retention times and then detected by the mass spectrometer.
-
Quantification: The ratio of the peak area of methomyl to the peak area of this compound is used to calculate the concentration of methomyl in the original sample. This ratiometric measurement corrects for variations in extraction efficiency and instrument response.
Metabolic Pathway of Methomyl
Understanding the metabolic fate of methomyl is crucial in toxicology and environmental science. This compound serves as a tracer to study these pathways. In mammals, methomyl is rapidly absorbed, metabolized, and excreted.[8] The primary metabolic pathway involves the hydrolysis of the carbamate ester bond to form S-methyl N-hydroxythioacetimidate (MHTA), followed by further degradation.[8] Another significant pathway involves the formation of acetonitrile (B52724) and carbon dioxide.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Methomyl (EHC 178, 1996) [inchem.org]
- 6. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 342. Methomyl (WHO Pesticide Residues Series 5) [inchem.org]
- 8. fao.org [fao.org]
Technical Guide: Synthesis and Purification of Deuterated Methomyl (Methomyl-d3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methomyl (B1676398) is a broad-spectrum carbamate (B1207046) insecticide that functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2] Deuterated analogues of compounds, such as Methomyl-d3, are critical tools in pharmaceutical and metabolic research. They serve as ideal internal standards for quantification in mass spectrometry-based assays (GC-MS or LC-MS) due to their similar chemical and physical properties to the parent compound, but distinct mass.[3] The strategic incorporation of deuterium (B1214612) can also modify a drug's metabolic profile, a concept known as the "deuterium effect," which is of significant interest in drug development to improve pharmacokinetic properties.[4]
This guide provides a comprehensive overview of the synthesis and purification of this compound (N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester), intended for use in research and development settings.
Synthesis of this compound
The synthesis of this compound follows the established route for standard Methomyl, which involves the reaction of S-methyl N-hydroxythioacetimidate (MHTA) with an isocyanate.[5] To achieve the desired deuteration on the N-methyl group, a deuterated methyl isocyanate (methyl-d3-isocyanate) is required as a key starting material.
Overall Reaction Scheme
The primary reaction is the carbamoylation of the MHTA oxime with methyl-d3-isocyanate.
-
Step 1: Preparation of Methyl-d3-amine (B1598088) Hydrochloride. A common precursor to methyl-d3-isocyanate is methyl-d3-amine or its salt. One method involves the reduction of nitromethane-d3, which is formed by reacting nitromethane (B149229) with deuterium oxide.[6]
-
Step 2: Conversion to Methyl-d3-isocyanate. Methyl-d3-amine can be converted to methyl-d3-isocyanate through various methods, such as reaction with phosgene (B1210022) or a phosgene equivalent.
-
Step 3: Final Synthesis of this compound. MHTA is reacted with the synthesized methyl-d3-isocyanate, typically in a suitable solvent, to yield the final product.[1][7]
Synthesis Workflow Diagram
References
- 1. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]
- 2. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methomyl (EHC 178, 1996) [inchem.org]
- 6. WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]
- 7. CN102924354A - Synthetic method of methomyl - Google Patents [patents.google.com]
A Technical Guide to High-Purity Methomyl-d3 for Research Applications
This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the procurement and application of high-purity Methomyl-d3. This compound is the deuterated form of Methomyl, a broad-spectrum carbamate (B1207046) insecticide. Its primary application in a research setting is as an internal standard for the quantification of Methomyl in various matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The stable isotope label allows for precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Commercial Suppliers and Product Specifications
Several reputable suppliers offer high-purity this compound for research purposes. The table below summarizes the key specifications from a selection of prominent vendors to aid in the selection of the most suitable product for your analytical needs.
| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Format | Available Quantities |
| Cayman Chemical | This compound | 1398109-07-3 | ≥99% deuterated forms (d1-d3)[1] | Solid | Not specified |
| C/D/N Isotopes Inc. | (E,Z)-Methomyl-d3 (N-methyl-d3) | 1398109-07-3 | 99 atom % D[2] | Solid | 0.01 g, 0.05 g[2] |
| Fisher Scientific | (E,Z)-Methomyl-d3 (N-methyl-d3), CDN | 1398109-07-3 | Not specified | Not specified | 0.05 g[3] |
| Da Vinci Laboratory Solutions (HPC) | D3-Methomyl | 1398109-07-3 | Not specified | 100 µg/ml in Acetonitrile[4] | 1x1ml[4] |
| MedChemExpress | This compound | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols: A Generalized Workflow for Quantification of Methomyl using this compound as an Internal Standard
The following is a generalized protocol for the use of this compound as an internal standard in a quantitative analytical workflow, typically by LC-MS/MS. Researchers should optimize the specific parameters based on their instrumentation, matrix, and desired sensitivity.
1. Preparation of Stock Solutions:
-
This compound Internal Standard (IS) Stock Solution: Accurately weigh a known amount of high-purity this compound solid. Dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Store this solution at an appropriate temperature (e.g., -20°C) in an amber vial to prevent photodegradation.
-
Methomyl Calibration Standard Stock Solution: Prepare a stock solution of unlabeled Methomyl in a similar manner.
2. Preparation of Working Solutions:
-
IS Working Solution: Dilute the this compound stock solution to a concentration that is appropriate for spiking into all samples and calibration standards (e.g., 100 ng/mL).
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the Methomyl stock solution. Each calibration standard should be spiked with the same concentration of the this compound IS working solution.
3. Sample Preparation:
-
Matrix Spiking: For the sample matrix (e.g., plasma, tissue homogenate, water sample), spike a known volume or weight with the this compound IS working solution at the beginning of the extraction procedure.
-
Extraction: Perform a suitable extraction method to isolate the analyte and internal standard from the sample matrix. Common methods include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Reconstitution: After extraction and evaporation of the solvent, reconstitute the residue in a solvent compatible with the LC mobile phase.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared samples and calibration standards onto an appropriate HPLC or UHPLC column to separate Methomyl and this compound from other matrix components.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both Methomyl and this compound.
-
Example Transitions (to be optimized):
-
Methomyl: Q1 -> Q3
-
This compound: Q1+3 -> Q3'
-
-
5. Data Analysis:
-
Quantification: Calculate the peak area ratio of the analyte (Methomyl) to the internal standard (this compound) for each sample and calibration standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Concentration Determination: Determine the concentration of Methomyl in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Workflow for Procurement and Use of a High-Purity Chemical Standard
The following diagram illustrates the typical workflow from identifying the need for a chemical standard to its final application in a research setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. (E,Z)-Methomyl-d3 (N-methyl-d3), CDN 0.05 g | Buy Online | CDN | Fisher Scientific [fishersci.pt]
- 4. D3-Methomyl, CAS 1398109-07-3, 100 µg/ml, Acetonitrile, 1x1ml - Organic Standards - Da Vinci Laboratory Solutions [davinci-ls.com]
Navigating Isotopic Purity: A Technical Guide for Methomyl-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly in mass spectrometry-based bioanalysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This technical guide provides an in-depth exploration of the isotopic purity requirements for Methomyl-d3, a critical internal standard for the quantification of the carbamate (B1207046) insecticide Methomyl.
The Imperative of Isotopic Purity
An ideal stable isotope-labeled internal standard should be chemically identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] The mass difference allows for its distinction from the endogenous analyte by the mass spectrometer.[2] However, the presence of unlabeled analyte (d0) or other isotopic species within the internal standard can compromise the accuracy of quantitative assays.[3]
For this compound, the primary concern is the contribution of its unlabeled counterpart to the analyte signal, which can lead to an overestimation of the analyte's concentration. Therefore, stringent control and verification of its isotopic purity are essential.
Quantitative Specifications for this compound
Commercial suppliers of this compound typically provide a certificate of analysis with specifications for isotopic purity. A common specification is a statement of the total deuterated forms.
| Parameter | Specification | Source |
| Total Deuterated Forms (d1-d3) | ≥99% | [4] |
While the total deuterated content is a key metric, a more detailed understanding of the distribution of isotopic species is crucial for advanced applications and troubleshooting. The acceptable level of the unlabeled (d0) form is a critical parameter. General guidelines for stable isotope-labeled internal standards suggest that the contribution of the unlabeled analyte from the internal standard solution should be minimal. A widely accepted rule of thumb is that the response from the unlabeled analyte in the internal standard solution should be less than 5% of the response of the analyte at the Lower Limit of Quantification (LLOQ). Another guideline suggests the proportion of the unlabeled molecule should ideally be less than 2% to avoid the need for complex correction calculations.[5]
Based on these industry standards and typical synthetic routes for deuterated compounds, a target isotopic distribution for high-quality this compound can be proposed:
| Isotopologue | Target Abundance (%) |
| d3 | > 98% |
| d2 | < 2% |
| d1 | < 0.5% |
| d0 (Unlabeled Methomyl) | < 0.1% |
This proposed distribution ensures that the internal standard's contribution to the analyte signal is negligible and that the vast majority of the internal standard exists in its fully deuterated form, providing a robust and reliable quantification.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for this compound relies on high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide detailed information about the isotopic distribution and the location of the deuterium (B1214612) labels.[1][6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the relative abundance of d0, d1, d2, and d3 species of Methomyl.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration that provides a strong signal-to-noise ratio.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid to promote ionization.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Acquire full scan mass spectra over a mass range that includes the molecular ions of unlabeled Methomyl and all deuterated species.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of Methomyl (d0) and this compound (d1, d2, d3).
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each isotopologue relative to the total integrated area of all species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the position of the deuterium labels and to provide an orthogonal measure of isotopic enrichment.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetonitrile-d3).
-
¹H NMR Analysis:
-
Acquire a high-resolution proton NMR spectrum.
-
The degree of deuteration can be estimated by comparing the integral of the residual proton signal at the deuterated position (the methylamino group) to the integral of a proton signal at a non-deuterated position.
-
-
²H NMR Analysis:
-
Acquire a deuterium NMR spectrum. This will show a signal for each deuterium atom, confirming the labeling positions.
-
-
Data Analysis: The relative integrals of the signals in the ¹H NMR spectrum can be used to calculate the isotopic enrichment at the labeled site.
Visualizing the Workflow
The logical flow for the assessment of this compound isotopic purity is a critical process to ensure the quality of the internal standard before its use in quantitative studies.
Signaling Pathway of Analytical Logic
The decision-making process for accepting or rejecting a batch of this compound internal standard is based on a clear signaling pathway of analytical data.
Conclusion
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
Stability and Storage of Methomyl-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for the Methomyl-d3 analytical standard. Due to the limited availability of specific stability data for the deuterated form, this document leverages data from its non-deuterated counterpart, methomyl (B1676398), as a primary reference. This information is crucial for ensuring the accuracy and reliability of experimental results.
Core Stability Data
The stability of this compound, like its non-deuterated form, is influenced by various environmental factors, including pH, temperature, and light. The following tables summarize the available quantitative data for methomyl, which can be used as a reasonable estimate for the stability of this compound.
Disclaimer: The following data pertains to the non-deuterated methomyl standard. While the deuteration at the N-methyl group is not expected to drastically alter the core chemical stability, minor differences due to the kinetic isotope effect may exist.
Table 1: Hydrolytic Stability of Methomyl in Aqueous Solutions
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 5 | 25 | Stable for 30 days | [1][2] |
| 7 | 25 | Stable for 30 days | [1][2] |
| 9 | 25 | Approximately 30 days | [1][2] |
Table 2: Photolytic and Environmental Degradation of Methomyl
| Condition | Medium | Half-life (t½) | Reference |
| UV Light (Artificial) | Water (pH 5) | 2-5.5 days | [1] |
| Sunlight | Plant Foliage | A few days | [1] |
| Aerobic | Soil | A few days to over 50 days (typically around one week in field conditions) | [1] |
| Anaerobic | Soil | Slower than aerobic degradation | [1] |
Recommended Storage and Handling
To ensure the long-term integrity of the this compound standard, the following storage and handling procedures are recommended:
-
Solid Standard:
-
Temperature: Store at -20°C for long-term stability.
-
Light: Protect from light.
-
Moisture: Keep in a tightly sealed container to prevent moisture absorption.
-
-
Solutions:
-
Solvent: Prepare solutions in a high-purity, inert solvent such as acetonitrile (B52724) or methanol.
-
Temperature: Store solutions at -20°C when not in use.
-
pH: For aqueous solutions, maintain a neutral to slightly acidic pH (below 7) to minimize hydrolysis.[3]
-
Frequency of Use: For routine use, it is advisable to prepare fresh working solutions from a stock solution to minimize the impact of repeated freeze-thaw cycles and potential solvent evaporation.
-
Potential Degradation Pathway
The primary degradation pathway for methomyl, and likely for this compound, is hydrolysis of the carbamate (B1207046) ester bond, particularly under alkaline conditions. This leads to the formation of S-methyl-N-hydroxythioacetimidate (methomyl oxime) and methylamine-d3. Further degradation can occur through oxidation and other reactions.
Experimental Protocol: Stability Assessment of this compound Standard
This protocol outlines a general procedure for conducting a stability study of a this compound analytical standard in solution.
4.1. Objective
To determine the stability of a this compound standard solution under defined storage conditions (e.g., temperature, light) over a specified period.
4.2. Materials
-
This compound certified reference material (CRM)
-
High-purity solvent (e.g., HPLC-grade acetonitrile or methanol)
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Mass Spectrometer (MS)
-
Validated analytical column suitable for methomyl analysis
-
Controlled environment chambers (for temperature and humidity control)
-
Photostability chamber (optional)
4.3. Experimental Workflow
References
Methomyl-d3 safety data sheet and handling precautions
This document provides an in-depth technical guide on the safety data and handling precautions for Methomyl-d3, intended for researchers, scientists, and drug development professionals. This compound is the deuterated form of Methomyl, a carbamate (B1207046) insecticide, and is often used as an internal standard for quantification by GC- or LC-MS.[1] Due to the high acute toxicity of the parent compound, stringent safety protocols must be followed.
Chemical and Physical Properties
This compound is a white, crystalline solid with a slight sulfurous odor.[2][3][4] It is stable under normal conditions but decomposes in alkaline solutions and moist soils.[2][4]
| Property | Value | Source |
| Chemical Name | S-Methyl N-[(methyl-d3-carbamoyl)oxy]thioacetamidate | [3] |
| CAS Number | 1398109-07-3 | [1][2][3] |
| Molecular Formula | C₅H₇D₃N₂O₂S | [1][2] |
| Molecular Weight | 165.23 g/mol | [5] |
| Physical State | Solid, Crystalline | [2][3] |
| Melting Point | 78 - 79 °C | [2][3] |
| Water Solubility | 58 g/L (for Methomyl) | [3] |
| Log P (octanol/water) | 0.6 | [3][5] |
| Odor | Sulphurous | [2] |
| Appearance | Colourless / White Crystalline Solid | [2][3] |
Hazard Identification and Classification
This compound is classified as highly toxic, particularly if ingested or inhaled.[2][3] It is also very toxic to aquatic life with long-lasting effects.[2]
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | 2 | H300 | Fatal if swallowed.[2] |
| Acute Toxicity, Inhalation | 2 | H330 | Fatal if inhaled.[2][3] |
| STOT - Single Exposure | 3 | H336 | May cause drowsiness or dizziness.[2][6] |
| Aquatic Hazard, Acute | 1 | H400 | Very toxic to aquatic life.[2][6] |
| Aquatic Hazard, Chronic | 1 | H410 | Very toxic to aquatic life with long lasting effects.[2][6] |
Signal Word: Danger [7]
Precautionary Statements (selected):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P405: Store locked up.[8]
Toxicological Data
The toxicological profile of this compound is considered comparable to that of Methomyl. It is a potent cholinesterase inhibitor.[4][9] Acute exposure can lead to a cholinergic crisis, with symptoms including headache, dizziness, nausea, vomiting, excessive salivation, tremors, and pupil constriction.[2][9][10] Recovery from non-lethal exposures is typically rapid.[9]
| Toxicity Test | Species | Route | Value |
| LD₅₀ | Rat | Oral | 17 - 45 mg/kg[9][11] |
| LD₅₀ | Rat | Dermal | >2,000 mg/kg[1] |
| LD₅₀ | Rabbit | Dermal | >2,000 mg/kg[9][12] |
| LC₅₀ (4-hour) | Rat | Inhalation | 0.26 mg/L (aerosol)[9] |
-
Carcinogenicity: There is no evidence from long-term studies in rodents to suggest carcinogenic potential.[3][9][11]
-
Mutagenicity: Not classified as a germ cell mutagen.[7]
-
Irritation: Not classified as a skin or eye irritant.[7][12]
Handling Precautions and Personal Protective Equipment (PPE)
Safe handling of this compound requires a combination of engineering controls, administrative procedures, and appropriate PPE to minimize exposure risk.
The logical workflow for handling highly toxic compounds involves a hierarchy of controls, from eliminating the hazard to using personal protective equipment as the last line of defense.
References
- 1. caymanchem.com [caymanchem.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C5H10N2O2S | CID 129318201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. genfarm.com.au [genfarm.com.au]
- 8. intieverspring.com [intieverspring.com]
- 9. Methomyl (EHC 178, 1996) [inchem.org]
- 10. METHOMYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. EXTOXNET PIP - METHOMYL [extoxnet.orst.edu]
- 12. fao.org [fao.org]
In-Depth Technical Guide: Solubility of Methomyl-d3 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Methomyl-d3 in various organic solvents. Given that this compound is an isotopically labeled version of methomyl (B1676398), its solubility characteristics are nearly identical to the parent compound. This document compiles quantitative solubility data for methomyl, which serves as a robust proxy for this compound, and presents detailed experimental protocols for solubility determination.
Core Data Presentation: Solubility of Methomyl
The following table summarizes the quantitative solubility of methomyl in a range of organic solvents and water. The data is compiled from various scientific sources and presented for easy comparison.
| Solvent | Solubility ( g/100g ) at 25°C | Solubility (g/L) at specified temp. |
| Methanol | 100[1] | 1000 g/L[2] |
| Acetone | 73[1] | 720 g/L[2] |
| Ethanol | 42[1][3] | 420 g/L[2] |
| Isopropanol | 22[1][3] | 220 g/L[2] |
| Toluene | 3[3] | 30 g/L[2] |
| Chloroform (B151607) | Slightly Soluble[4] | - |
| Ethyl Acetate | - | 77.4 g/L at 20°C[3] |
| n-Heptane | - | 0.097 g/L at 25°C[3] |
| 1-Octanol | - | 24.0 g/L at 25°C[3] |
| o-Xylene | - | 9.58 g/L at 25°C[3] |
| Water | 5.8[1] | 54.7 g/L[2] |
Note: The qualitative solubility for this compound is described as slightly soluble in chloroform and methanol[4]. The quantitative data presented is for the non-labeled methomyl, which is expected to have very similar solubility.
Experimental Protocols
Determining the solubility of this compound in organic solvents can be achieved through various established methods. Below are detailed protocols for the equilibrium solubility method followed by quantification using High-Performance Liquid Chromatography (HPLC), a common and accurate technique.
Protocol 1: Equilibrium Solubility Determination
This protocol determines the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (analytical standard)
-
Organic solvent of interest (e.g., methanol, acetone, etc.), HPLC grade
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the calibration range of the analytical method.
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the analysis of the prepared solutions to determine the concentration of dissolved this compound.
Instrumentation and Conditions:
-
HPLC System: With a UV detector or a Mass Spectrometer (MS) for higher specificity.
-
Column: A reverse-phase column (e.g., C18) is suitable.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. The exact ratio should be optimized for good peak separation.
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector Wavelength: UV detection can be performed at approximately 235 nm[5].
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.
-
-
Calibration Curve:
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.99.
-
-
Sample Analysis:
-
Inject the diluted sample solution into the HPLC system.
-
Record the peak area for this compound.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result will be the solubility of this compound in the tested solvent at the specified temperature.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
Environmental Fate and Degradation of Methomyl-d3: A Technical Guide
Disclaimer: This guide focuses on the environmental fate and degradation of Methomyl (B1676398). Methomyl-d3 is a deuterated isotopologue of methomyl, primarily used as an internal standard in analytical chemistry for the quantification of methomyl.[1] Due to the isotopic labeling with deuterium, its chemical properties and behavior in the environment are expected to be virtually identical to that of methomyl. Therefore, the data and degradation pathways described herein for methomyl serve as a comprehensive proxy for the environmental fate of this compound.
Introduction
Methomyl is a broad-spectrum oxime carbamate (B1207046) insecticide used to control a wide range of pests on various agricultural crops.[2][3] Its high water solubility and relatively low persistence in soil characterize its environmental behavior.[2][3] This guide provides a detailed overview of the environmental fate and degradation of methomyl, covering its primary dissipation routes, degradation products, and the experimental protocols used for its study.
Physicochemical Properties
A summary of the key physicochemical properties of methomyl is presented in Table 1. These properties are crucial in determining its environmental distribution and fate.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₀N₂O₂S | [1] |
| Molar Mass | 162.21 g/mol | [4] |
| Water Solubility | 58 g/L (at 25°C) | [4][5] |
| Vapor Pressure | Low | [2] |
| Henry's Law Constant | Low | [2] |
| Soil Adsorption Coefficient (Koc) | 43 cm³/g | [6] |
Environmental Fate and Dissipation
The dissipation of methomyl from the environment is governed by a combination of biotic and abiotic processes. Due to its low vapor pressure and Henry's law constant, volatilization is not a significant dissipation pathway from water or soil surfaces.[2] Its high water solubility and low soil adsorption coefficient indicate a potential for mobility in soil and leaching into groundwater.[3][5][7]
The half-life of methomyl varies significantly depending on the environmental compartment and conditions:
Degradation Pathways
Methomyl degrades in the environment through hydrolysis, photolysis, and microbial biodegradation.[2] The primary degradation products from both abiotic and biotic processes are methomyl oxime, acetonitrile (B52724), and carbon dioxide.[2]
Hydrolysis
Hydrolysis is a major degradation pathway for methomyl, particularly under alkaline conditions.[2] It is stable in acidic and neutral aqueous solutions but degrades with a half-life of 30 days at pH 9.[6][10] The hydrolysis process involves the cleavage of the carbamate ester bond.
Photolysis
Photodegradation is generally considered a minor dissipation pathway for methomyl.[2] However, its degradation can be significantly enhanced in the presence of photosensitizers or catalysts.[2][8] Direct photolysis in aqueous medium at pH 5 under UV light has a half-life of 2-3 days, with acetonitrile being the principal product.[10] Advanced oxidation processes, such as those involving UV/TiO₂, can lead to complete mineralization of methomyl.[8][11]
Biodegradation
Microbial degradation is a key process for the dissipation of methomyl in soil and water.[2] Several bacterial species have been identified that can utilize methomyl as a source of carbon and/or nitrogen, breaking it down into non-toxic end products.[2][7] Known methomyl-degrading bacteria include species of Pseudomonas, Bacillus, and Stenotrophomonas.[7]
The microbial degradation of methomyl involves several enzymatic reactions, including hydroxylation, oxidation, and cleavage of ester and other bonds.[8][9]
Degradation Products
The major degradation products of methomyl identified in various environmental matrices are summarized in Table 2.
| Degradation Product | Formation Pathway(s) | Reference |
| Methomyl Oxime (S-methyl-N-hydroxythioacetimidate) | Hydrolysis, Biodegradation, Photolysis | [2][8][9][10] |
| Acetonitrile | Photolysis, Biodegradation | [2][10] |
| Carbon Dioxide | Biodegradation, Mineralization | [2][12] |
| Methylamine | Biodegradation | [8] |
| Formic Acid | Biodegradation | [8] |
Visualizing Degradation Pathways and Experimental Workflows
General Environmental Fate of Methomyl
Caption: General environmental fate and major degradation pathways of methomyl.
Proposed Microbial Degradation Pathway of Methomyl
References
- 1. caymanchem.com [caymanchem.com]
- 2. Environmental fate and toxicology of methomyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]
- 4. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. Photocatalytic degradation of pesticide methomyl: determination of the reaction pathway and identification of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 342. Methomyl (WHO Pesticide Residues Series 5) [inchem.org]
The Metabolic Pathway of Methomyl: A Toxicological Guide Utilizing Methomyl-d3 as an Analytical Standard
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic fate of Methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide. A critical aspect of modern toxicological studies is the precise quantification of xenobiotics and their metabolites, a role fulfilled by stable isotope-labeled internal standards. This paper details the metabolic pathway of Methomyl and elucidates the essential function of its deuterated analog, Methomyl-d3, in these analytical endeavors.
Introduction to Methomyl and the Role of this compound
Methomyl (S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate) is a systemic insecticide used to control a wide range of agricultural pests.[1] Its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function, leading to paralysis and death in insects.[2][3] However, this mechanism also confers high acute toxicity to non-target organisms, including mammals.[4][5] Due to its potential health risks, understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount in toxicology.
Toxicological and pharmacokinetic studies rely on highly accurate and sensitive analytical methods to quantify the parent compound and its metabolites in complex biological matrices. This compound, in which the three hydrogen atoms of the N-methyl group are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical behavior is nearly identical to that of Methomyl, but its increased mass allows it to be distinguished during analysis, enabling precise quantification.
The Metabolic Pathway of Methomyl
Methomyl is rapidly absorbed and metabolized by mammals, with metabolites primarily excreted in urine and via respiration.[4][5] The molecule does not tend to accumulate in tissues. The primary metabolic process is the hydrolysis of the carbamate ester linkage, which detoxifies the compound by preventing it from binding to acetylcholinesterase.
The main degradation products from both abiotic and biotic processes are methomyl oxime, acetonitrile (B52724), and carbon dioxide.[3] Studies in rats using radiolabeled Methomyl (¹⁴C) confirmed that the radioactivity was eliminated predominantly as carbon dioxide, acetonitrile, and other polar urinary metabolites in a ratio of approximately 1:2:1.[5][6]
Figure 1: Proposed metabolic pathway of Methomyl in mammals.
The Kinetic Isotope Effect and Its Relevance to this compound
The substitution of hydrogen with deuterium, a heavier isotope, creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. Breaking this stronger bond requires more energy, which can lead to a slower rate of reaction for metabolic processes that involve the cleavage of this bond. This phenomenon is known as the Kinetic Isotope Effect (KIE).
While this compound is primarily used as a stable, non-radioactive tracer, the KIE is a relevant concept. If the N-demethylation were a significant metabolic pathway for Methomyl, the deuteration at that position would likely slow down this specific transformation. However, as hydrolysis is the dominant metabolic route, the practical impact of the KIE on the overall clearance rate of this compound is likely minimal. Its principal value remains as a co-eluting, mass-shifted standard for precise quantification.
Figure 2: The kinetic isotope effect on potential N-demethylation.
Experimental Protocols for Methomyl Metabolism Studies
The following sections outline a representative workflow for an in vivo toxicological study of Methomyl, from animal dosing to final analysis.
In Vivo Animal Study Protocol (Composite Example)
This protocol is a composite based on methodologies from rodent and fish studies.[7][8][9]
-
Animal Acclimation: Male C57BL/6 mice or adult zebrafish are acclimated for at least one week under controlled conditions (12-14 hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.[7][8]
-
Dosing Preparation: Methomyl is dissolved in a suitable vehicle, such as nanopure water or corn oil.[7] A stock solution is prepared and diluted to achieve the desired final concentrations.
-
Administration: Animals are divided into groups (e.g., control vehicle, low dose, mid dose, high dose). For rodent studies, Methomyl is administered daily via oral gavage for a specified period (e.g., 18 days).[7] For aquatic studies, animals are exposed to specified concentrations of Methomyl in their tank water, with partial water changes to maintain concentrations.[8]
-
Sample Collection: At the end of the study period, animals are euthanized. Blood is collected via cardiac puncture into EDTA-coated tubes. Tissues of interest (e.g., liver, kidney, brain) are immediately excised, weighed, and snap-frozen in liquid nitrogen for storage at -80°C until analysis.[7][8]
Sample Preparation and Analytical Quantification
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS analysis.[1][10]
-
Homogenization: A weighed portion of tissue (e.g., 1-2 g) is homogenized in a centrifuge tube with a specific volume of water and acetonitrile (ACN).[1]
-
Liquid-Liquid Partitioning: A salt packet (e.g., anhydrous MgSO₄ and CH₃COONa) is added to the homogenate.[10] The tube is vortexed vigorously and centrifuged (e.g., 5000 rpm for 10 min) to separate the ACN layer (containing Methomyl) from the aqueous and solid layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the ACN supernatant is transferred to a new tube containing a cleanup sorbent mixture (e.g., anhydrous MgSO₄, PSA, and GCB).[10] This step removes interfering matrix components like lipids and pigments. The tube is vortexed and centrifuged.
-
Final Preparation: The final supernatant is filtered through a 0.22 µm filter. An internal standard solution containing a known concentration of this compound is added prior to injection into the LC-MS/MS system.
-
LC-MS/MS Analysis:
-
Chromatography: Separation is achieved on a reverse-phase C18 or Phenyl column using a gradient elution with mobile phases such as water and methanol, both containing 0.1% formic acid.[1][10]
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Methomyl and the this compound internal standard to ensure specificity and accurate quantification.
-
Figure 3: General experimental workflow for Methomyl analysis.
Quantitative Data from Toxicological Studies
The following tables summarize key quantitative data from various toxicological studies on Methomyl.
Table 1: Acute Toxicity of Methomyl in Various Species
| Species | Route | Parameter | Value (mg/kg) | Reference(s) |
|---|---|---|---|---|
| Rat | Oral | LD₅₀ | 17 - 24 | [4][5] |
| Mouse | Oral | LD₅₀ | 10 | [4] |
| Guinea Pig | Oral | LD₅₀ | 15 | [4] |
| Bobwhite Quail | Oral | LD₅₀ | 24.2 | [4] |
| Bluegill Sunfish | Aquatic (96h) | LC₅₀ | 0.8 mg/L | [4] |
| Rainbow Trout | Aquatic (96h) | LC₅₀ | 3.4 mg/L |[4] |
LD₅₀: Median lethal dose. LC₅₀: Median lethal concentration.
Table 2: Effects of 18-Day Methomyl Exposure in Male C57BL/6 Mice
| Parameter | Control (0 mg/kg) | 1 mg/kg | 2.5 mg/kg | 5 mg/kg |
|---|---|---|---|---|
| Body Weight Change (%) | +8.1% | +7.5% | +5.9% | -4.3%* |
| Liver to Body Weight Ratio (%) | 4.8% | 5.2% | 5.9%* | 7.9%* |
| Testes to Body Weight Ratio (%) | 0.75% | 0.85%* | 0.85%* | 0.85%* |
| Hepatic Triglycerides (mg/dL) | ~65 | ~60 | ~80 | ~130* |
Data are approximated from graphical representations in the source publication.[7] An asterisk () denotes a statistically significant difference from the control group.*
Table 3: Effect of Methomyl on Liver Function Enzymes in Rats
| Enzyme | Dose (mg/kg) | % Change in Male Rats | % Change in Female Rats |
|---|---|---|---|
| Aspartate Aminotransferase | 2 | +9% | +26% |
| 4 | +8% | +39% | |
| Alanine Aminotransferase | 2 | +12% | +14% |
| 4 | +20% | +24% | |
| Total Protein Content | 1 | -13% | -14% |
| 2 | -22% | -11% | |
| 4 | -30% | -23% |
Data adapted from source publication.[9]
Conclusion
Methomyl is an effective insecticide with significant acute toxicity, necessitating a thorough understanding of its metabolic fate. It is rapidly metabolized in mammals, primarily through hydrolysis, to form less toxic compounds such as methomyl oxime, acetonitrile, and carbon dioxide, which are then excreted.[3][5] Toxicological studies investigating these processes are critically dependent on robust analytical methodologies. The use of this compound as an internal standard is central to achieving the high degree of accuracy and precision required for the quantification of Methomyl in biological samples via mass spectrometry. This technical guide has outlined the core metabolic pathway, provided representative experimental protocols, and summarized key quantitative data to serve as a comprehensive resource for professionals in the field.
References
- 1. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]
- 3. Environmental fate and toxicology of methomyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EXTOXNET PIP - METHOMYL [extoxnet.orst.edu]
- 5. 747. Methomyl (Pesticide residues in food: 1986 evaluations Part II Toxicology) [inchem.org]
- 6. 342. Methomyl (WHO Pesticide Residues Series 5) [inchem.org]
- 7. Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of methomyl on hepatic mixed function oxidases in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. food.actapol.net [food.actapol.net]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Methomyl in Biological Matrices Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methomyl (B1676398) is a broad-spectrum carbamate (B1207046) insecticide widely used in agriculture.[1] Due to its toxicity, monitoring its residue levels in various environmental and biological samples is crucial.[1] This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of methomyl. The use of a stable isotope-labeled internal standard, Methomyl-d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2] The described method is suitable for the analysis of methomyl in complex biological matrices and can be adapted for various research and drug development applications.
Experimental
Materials and Reagents
-
Methomyl standard (C₅H₁₀N₂O₂S, MW: 162.21 g/mol )[3]
-
This compound internal standard (C₅H₇D₃N₂O₂S, MW: 165.2 g/mol )[2]
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)[4]
-
Dispersive SPE (dSPE) cleanup sorbents (e.g., PSA, GCB)[4]
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a variety of sample matrices.[5][6]
-
Homogenization: Homogenize 5 g of the sample (e.g., tissue, crop) in a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of 1% acetic acid in acetonitrile and the internal standard (this compound) solution. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g CH₃COONa), vortex thoroughly for 1 minute, and centrifuge at 4,500 rpm for 5 minutes.[4]
-
Cleanup (dSPE): Transfer an aliquot of the supernatant to a dSPE tube containing PSA and GCB sorbents. Vortex for 30 seconds and centrifuge.
-
Final Extract: Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent[7] |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[9] |
| Flow Rate | 0.4 mL/min[4] |
| Column Temp | 40 °C[4] |
| Injection Volume | 5 µL[8] |
| Gradient Program | |
| 0.0 min | 5% B |
| 1.0 min | 5% B |
| 5.0 min | 95% B |
| 7.0 min | 95% B |
| 7.1 min | 5% B |
| 10.0 min | 5% B |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Sciex Triple Quadrupole 3200 or equivalent[4] |
| Ionization Mode | ESI Positive[1][4] |
| Capillary Voltage | 5500 V[1][4] |
| Source Temperature | 450 °C[4] |
| Nebulizer Gas | 50 psi[4] |
| Heater Gas | 50 psi[4] |
| Collision Gas | 5 psi[4] |
| Dwell Time | 20 ms[1] |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are used for the quantification and confirmation of methomyl and its internal standard.
Table 3: MRM Transitions for Methomyl and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Type |
| Methomyl | 163.2 | 88.1 | 15 | Quantifier[4] |
| Methomyl | 163.2 | 106.0 | 9 | Qualifier[1] |
| This compound | 166.2 | 91.1 | 15 | Quantifier |
| This compound | 166.2 | 109.0 | 9 | Qualifier |
Results and Discussion
Method Validation
The method was validated for linearity, sensitivity (LOD and LOQ), accuracy, and precision according to established guidelines.
Linearity
The method demonstrated excellent linearity over a concentration range of 2.5 to 500 ng/mL.[1][10] The correlation coefficient (r²) was consistently greater than 0.999.[1]
Sensitivity
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on a signal-to-noise ratio (S/N) of 3 and 10, respectively.
Table 4: Sensitivity of the Method
| Parameter | Result |
| Limit of Detection (LOD) | 0.69 ng/mL[1][10] |
| Limit of Quantification (LOQ) | 2.30 ng/mL[1][10] |
Accuracy and Precision
The accuracy of the method was evaluated through recovery studies at three different concentration levels. Precision was determined by calculating the relative standard deviation (RSD) for replicate analyses.
Table 5: Accuracy and Precision Data
| Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| 10 | 95.2 | < 10 |
| 50 | 102.5 | < 10 |
| 250 | 98.7 | < 5 |
Recoveries for methomyl were consistently within the range of 91% to 109%, with RSDs below 10%, indicating high accuracy and precision.[4]
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Methomyl quantification.
This application note presents a validated LC-MS/MS method for the reliable quantification of methomyl in biological matrices. The use of a deuterated internal standard, this compound, coupled with the efficiency of the QuEChERS sample preparation protocol, provides a robust, accurate, and high-throughput analytical solution. This method meets the stringent requirements for sensitivity and selectivity needed in research and regulated environments.
References
- 1. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Methomyl [webbook.nist.gov]
- 4. food.actapol.net [food.actapol.net]
- 5. epubs.icar.org.in [epubs.icar.org.in]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Methomyl using a Methomyl-d3 Internal Standard
Introduction
Methomyl is a broad-spectrum carbamate (B1207046) insecticide used to control a wide range of pests on various agricultural crops.[1] Due to its toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Methomyl in food products, necessitating sensitive and accurate analytical methods for its quantification. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for pesticide residue analysis. However, Methomyl is a thermally labile compound, which can lead to its degradation in the hot GC injector and column, posing analytical challenges.[2][3] The use of a stable isotope-labeled internal standard, such as Methomyl-d3, in an isotope dilution method can compensate for matrix effects and variations in sample preparation and instrument response, leading to more accurate and reliable quantification.
This document provides detailed application notes and protocols for the quantitative analysis of Methomyl in various matrices by GC-MS, employing this compound as an internal standard.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4][5]
Materials:
-
Homogenized sample (e.g., fruits, vegetables)
-
Acetonitrile (B52724) (ACN), pesticide residue grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - use with caution as it may retain planar pesticides
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the this compound internal standard solution to achieve a final concentration of 50 ng/g in the sample.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 900 mg of anhydrous magnesium sulfate, and 150 mg of C18 sorbent for cleanup (d-SPE).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
GC Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 70 °C (hold for 2 min), ramp at 25 °C/min to 280 °C (hold for 5 min) |
MS Conditions:
| Parameter | Value |
|---|---|
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temperature | 280 °C |
Data Presentation
Table 1: Mass Spectrometric Parameters for Methomyl and this compound
| Compound | Molecular Weight ( g/mol ) | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Methomyl | 162.21 | 8.5 | 105 | 88 | 58 |
| This compound | 165.23[6] | 8.5 | 165 | 61 | 108 |
Note: The retention time is approximate and should be confirmed experimentally. The qualifier ions for this compound are proposed based on the fragmentation pattern of Methomyl and the position of the deuterium (B1214612) labels.
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Methomyl Peak Area | This compound Peak Area | Response Ratio (Methomyl/Methomyl-d3) |
| 10 | 15,000 | 100,000 | 0.15 |
| 25 | 38,000 | 102,000 | 0.37 |
| 50 | 76,000 | 101,000 | 0.75 |
| 100 | 155,000 | 103,000 | 1.50 |
| 250 | 380,000 | 100,500 | 3.78 |
| 500 | 755,000 | 99,800 | 7.56 |
This data is illustrative. A calibration curve should be generated for each batch of samples.
Table 3: Method Performance Characteristics (Illustrative)
| Parameter | Value |
| Linear Range | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 5 ng/g |
| Limit of Quantification (LOQ) | 10 ng/g |
| Recovery (at 50 ng/g) | 85 - 110% |
| Relative Standard Deviation (RSD) | < 15% |
Mandatory Visualization
Caption: Workflow for GC-MS analysis of Methomyl.
Caption: Principle of Isotope Dilution Analysis.
References
Application Notes and Protocols for Methomyl Analysis in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of various food matrices for the analysis of methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide. The accurate determination of methomyl residues is crucial for ensuring food safety and regulatory compliance. The following sections detail the most common and effective sample preparation techniques, including QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), complete with experimental protocols and performance data.
Introduction
Methomyl is an oxime carbamate insecticide used to control a wide range of pests on fruits, vegetables, and field crops.[1][2] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for methomyl in various food commodities.[3] Accurate and sensitive analytical methods are therefore essential for monitoring these residues. Sample preparation is a critical step in the analytical workflow, as it aims to extract methomyl from the complex food matrix and remove interfering components prior to instrumental analysis, which is often performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][5][6]
Sample Preparation Techniques
Several techniques are employed for the extraction and cleanup of methomyl residues from food samples. The choice of method depends on the food matrix, the required limit of detection, and the available instrumentation.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted and versatile method for pesticide residue analysis in a variety of food matrices, including fruits and vegetables.[7][8][9][10] The technique involves an initial extraction with acetonitrile (B52724) followed by a partitioning step using salts and a subsequent cleanup step using dispersive solid-phase extraction (dSPE).[3][7]
-
Solid-Phase Extraction (SPE): SPE is a selective sample preparation technique that separates methomyl from interfering compounds based on its physical and chemical properties.[1][11][12] It involves passing the sample extract through a cartridge containing a solid adsorbent that retains either the analyte or the interferences.[11]
-
Liquid-Liquid Extraction (LLE): LLE is a traditional method for extracting analytes from a liquid sample into an immiscible solvent.[5][13] While effective, it can be time-consuming and require large volumes of organic solvents.[11][13]
Quantitative Data Summary
The following table summarizes the performance data for different sample preparation techniques for methomyl analysis in various food matrices.
| Food Matrix | Sample Preparation Technique | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Tomatoes | QuEChERS | LC-MS/MS | 91 - 109 | - | 5 | [6] |
| Mint | SPE | UPLC-MS | - | - | - | [1] |
| Cucumbers | Methanol Extraction | HPLC-UV | - | - | - | [4] |
| Wheat and Rice Flours | - | THz-TDS | 78.0 - 96.5 | <3.74% | - | [14] |
| Biological Tissues | Matrix Solid-Phase Dispersion (MSPD) | HPLC-DAD | 70.3 ± 6 | - | - | [15] |
| Vegetables | QuEChERS | LC-MS/MS | 91 - 109 | - | 5 | [6] |
LOD: Limit of Detection; LOQ: Limit of Quantification; - : Data not available
Experimental Protocols
Protocol 1: QuEChERS Method for Fruits and Vegetables
This protocol is based on the widely used AOAC and EN methods.[8][9]
1. Sample Homogenization:
- Weigh 10-15 g of a representative portion of the food sample into a 50 mL centrifuge tube.[8]
- For samples with low water content (<80%), add an appropriate amount of water to achieve a total water volume of approximately 10 mL.[7]
- Samples can be homogenized using a high-speed blender or a bead mill homogenizer.[10][16]
2. Extraction:
- Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.[3]
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[9]
- Cap the tube and shake vigorously for 1 minute.[3][8]
- Centrifuge at ≥3000 g for 5 minutes.[9]
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing a mixture of sorbents. A common combination for general fruit and vegetable samples is primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate (B86663) (MgSO₄) to remove residual water.[3][9][10]
- Vortex for 30 seconds to 1 minute.
- Centrifuge at high speed for 5 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.
- The extract is now ready for analysis by LC-MS/MS or GC-MS.
Protocol 2: Solid-Phase Extraction (SPE) for Mint
This protocol is adapted from a study on methomyl determination in mint.[1]
1. Sample Homogenization and Extraction:
- Weigh 2.5 g of powdered mint sample into a 50 mL centrifuge tube.[1]
- Add 15 mL of acetonitrile and homogenize for 5 minutes at 500 rpm.[1]
- Centrifuge at 8,000 rpm for 5 minutes.[1]
- Collect the supernatant and repeat the extraction step on the residue.
- Combine the supernatants and concentrate to approximately 1 mL using a rotary evaporator at 40°C.[1]
2. SPE Cleanup:
- Use a suitable SPE cartridge (e.g., a Cleanert TPT cartridge containing amide-modified polystyrene, graphitized carbon black, and polyamine silica).[1]
- Condition the cartridge with 0.5 mL of acetonitrile-toluene (3:1, v/v).[1]
- Dissolve the concentrated extract in 5 mL of acetonitrile-toluene (3:1, v/v) and load it onto the conditioned cartridge.[1]
- Elute the cartridge with 25 mL of acetonitrile-toluene (3:1, v/v).[1]
- Collect the eluent and evaporate to dryness at 40°C.[1]
3. Final Extract Preparation:
- Reconstitute the dried residue in 1.5 mL of acetonitrile.[1]
- Filter the solution through a 0.22 µm organic membrane filter.[1]
- The sample is now ready for UPLC-MS analysis.[1]
Visualizations
Caption: General workflow for methomyl analysis in food.
Caption: Detailed workflow of the QuEChERS method.
References
- 1. Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openknowledge.fao.org [openknowledge.fao.org]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. High pressure liquid chromatographic determination of methomyl and oxamyl on vegetable crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. food.actapol.net [food.actapol.net]
- 7. ijesd.org [ijesd.org]
- 8. seishin-syoji.co.jp [seishin-syoji.co.jp]
- 9. gcms.cz [gcms.cz]
- 10. wexer-store.com [wexer-store.com]
- 11. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]
- 12. mdpi.com [mdpi.com]
- 13. A Highly Selective Analytical Method Based on Salt-Assisted Liquid-Liquid Extraction for Trace-Level Enrichment of Multiclass Pesticide Residues in Cow Milk for Quantitative Liquid Chromatographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. arch.ies.gov.pl [arch.ies.gov.pl]
- 16. food-safety.com [food-safety.com]
Application Notes and Protocols for the Analysis of Methomyl Residues using the QuEChERS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in pesticide residue analysis due to its simplicity, speed, and broad applicability.[1][2] This document provides detailed application notes and experimental protocols for the determination of Methomyl, a broad-spectrum carbamate (B1207046) insecticide, in various matrices using the QuEChERS methodology. The protocols for two of the most widely recognized QuEChERS versions, AOAC Official Method 2007.01 and European Standard EN 15662, are detailed below.[3][4][5] Subsequent analysis is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for selective and sensitive quantification.[6]
Principle of the QuEChERS Method
The QuEChERS procedure involves two main steps: an extraction and partitioning step, followed by a dispersive solid-phase extraction (dSPE) cleanup.[5][7]
-
Extraction: The sample is first homogenized and then extracted with acetonitrile (B52724). The addition of salts, typically magnesium sulfate (B86663) and sodium chloride (and buffering salts in the AOAC and EN versions), facilitates the partitioning of pesticides into the acetonitrile layer and separates it from the aqueous phase.[5][7]
-
Cleanup (dSPE): An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components. Primary secondary amine (PSA) is commonly used to remove organic acids, sugars, and some lipids, while C18 can be added for the removal of nonpolar interferences like fats. Graphitized carbon black (GCB) is effective for removing pigments and sterols. Anhydrous magnesium sulfate is also added to remove any remaining water.[5][7]
Data Presentation: Quantitative Analysis of Methomyl
The following tables summarize the quantitative data for Methomyl analysis using the QuEChERS method from various studies.
Table 1: Performance of QuEChERS-LC-MS/MS for Methomyl in Animal Tissues
| Matrix | QuEChERS Method | Recovery (%) | RSD (%) | LOD | LOQ |
| Animal Stomach Contents | Modified QuEChERS | 95 ± 4.25 | Not Specified | 1.65 ng/g | 5 ng/g |
| Guinea Pig Blood | Miniaturized QuEChERS (AOAC-based) | 103 - 123 | < 15 | 0.1 ng/mL | Not Specified |
| Guinea Pig Brain | Miniaturized QuEChERS (AOAC-based) | 93 - 103 | < 15 | 0.2 ng/g | Not Specified |
Data sourced from multiple studies.[4][8]
Table 2: Performance of 2D-LC-MS/MS for Methomyl in Tobacco
| Matrix | QuEChERS Method | Recovery (%) | RSD (%) | LOD | LOQ |
| Tobacco | QuEChERS with two cleanup steps | 93.1 - 108.2 | Not Specified | 0.69 ng/mL | 2.30 ng/mL |
This study utilized a heart-cutting two-dimensional LC-MS/MS method for enhanced separation.[6]
Experimental Protocols
Protocol 1: AOAC Official Method 2007.01 for Methomyl Analysis
This method utilizes acetate (B1210297) buffering to improve the recovery of pH-sensitive pesticides.[5][9][10]
1. Sample Preparation and Extraction:
-
Homogenize the sample (e.g., fruits, vegetables) to a uniform consistency. For samples with low water content, it may be necessary to add a specific amount of water before homogenization.[2]
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥1500 rcf for 1 minute.
2. Dispersive SPE (dSPE) Cleanup:
-
Transfer an 8 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube.
-
The dSPE tube should contain 1200 mg of anhydrous MgSO₄ and 400 mg of PSA. For matrices with high fat content, C18 may be included. For pigmented samples, GCB can be used, but it may reduce the recovery of planar pesticides.
-
Cap the tube and shake for 30 seconds.
-
Centrifuge at ≥1500 rcf for 1 minute.
-
The supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm syringe filter prior to injection.
Protocol 2: European Standard EN 15662 for Methomyl Analysis
This method employs citrate (B86180) buffering.[11]
1. Sample Preparation and Extraction:
-
Homogenize the sample to a uniform consistency. For dry samples, add water as required.[11]
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the contents of a salt packet containing 4 g of anhydrous MgSO₄, 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate dihydrate, and 0.5 g of disodium (B8443419) citrate sesquihydrate.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube.
-
The dSPE tube should contain 150 mg of anhydrous MgSO₄ and 25 mg of PSA. Similar to the AOAC method, C18 or GCB can be added depending on the matrix.
-
Cap the tube and shake for 30 seconds.
-
Centrifuge for 1 minute.
-
The supernatant is ready for LC-MS/MS analysis. Filtration is recommended.
LC-MS/MS Analysis of Methomyl
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used.[6]
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm) is commonly used.[3][11]
-
Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) (e.g., 0.1% formic acid or 2 mM ammonium formate), is often employed.[3]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions (Typical for Methomyl):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode for quantification and confirmation. Specific precursor-to-product ion transitions for Methomyl should be optimized. A common transition is m/z 163 -> 106.[3]
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity for Methomyl.
Mandatory Visualizations
Caption: General workflow of the QuEChERS method for pesticide residue analysis.
Caption: Comparison of the key steps in the AOAC 2007.01 and EN 15662 QuEChERS methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of QuEChERS method for the determination of some pesticide residues in two apple varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
Application Notes and Protocols for the Forensic Analysis of Pesticide Poisoning Using Methomyl-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methomyl (B1676398), a carbamate (B1207046) insecticide, is a potent acetylcholinesterase inhibitor that is highly toxic to humans and animals.[1][2] Its widespread use in agriculture has led to instances of accidental and intentional poisoning, making its rapid and accurate detection in forensic investigations crucial.[3][4] These application notes provide detailed protocols for the forensic analysis of methomyl in biological matrices using Methomyl-d3 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of methomyl, is an ideal internal standard as it shares similar chemical and physical properties with the analyte of interest, co-elutes chromatographically, and experiences similar ionization effects, but is distinguishable by its mass-to-charge ratio. This ensures high precision and accuracy in quantitative analysis, which is paramount in forensic toxicology.
Toxicological Profile of Methomyl
-
Mechanism of Action: Methomyl inhibits the enzyme acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) in synapses.[1][2] This overstimulation of acetylcholine receptors results in a cholinergic crisis characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, paralysis, and potentially respiratory failure and death.[1]
-
Toxicity Data: The oral lethal dose (LD50) of methomyl in rats is reported to be between 17 and 24 mg/kg.[5] In fatal human poisoning cases, blood methomyl concentrations have been found to range from 3.24 to 28.0 mg/L.[6]
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the determination of methomyl in biological samples due to its high sensitivity and selectivity.[7][8][9] The use of a stable isotope-labeled internal standard like this compound is critical for mitigating matrix effects and ensuring reliable quantification.
Experimental Workflow
The overall workflow for the forensic analysis of methomyl using this compound is depicted below.
Caption: General workflow for the forensic analysis of methomyl.
Protocol 1: Sample Preparation using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticides from complex matrices.[5][7]
Materials:
-
Biological sample (e.g., 1 g of homogenized tissue or 1 mL of blood/urine)
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Acetonitrile (B52724) (ACN)
-
Water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18)
-
Centrifuge tubes (15 mL and 2 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 1 g of homogenized tissue or pipette 1 mL of blood/urine into a 15 mL centrifuge tube.
-
Add an appropriate volume of the this compound internal standard solution.
-
Add 10 mL of water and vortex for 1 minute.[7]
-
Add 10 mL of acetonitrile and vortex for 2 minutes.[7]
-
Add the QuEChERS extraction salt packet.[7]
-
Immediately shake vigorously for 2 minutes and then centrifuge at 5000 rpm for 10 minutes.[7]
-
Transfer the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 1 minute and centrifuge at 5000 rpm for 10 minutes.[7]
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Solid-phase extraction is a more traditional and highly effective method for cleaning up complex biological samples.[10]
Materials:
-
Biological sample (e.g., 1 g of homogenized tissue or 1 mL of blood/urine)
-
This compound internal standard solution
-
Acetonitrile-toluene (3:1, v/v)
-
SPE cartridge (e.g., Cleanert TPT cartridge)[10]
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Homogenize 2.5 g of the sample with 15 mL of acetonitrile and centrifuge.[10]
-
Spike the supernatant with the this compound internal standard.
-
Concentrate the supernatant to approximately 1 mL using a rotary evaporator at 40°C.[10]
-
Activate the SPE cartridge with 0.5 mL of acetonitrile-toluene (3:1, v/v).[10]
-
Load the concentrated extract onto the cartridge.
-
Elute the cartridge with 25 mL of acetonitrile-toluene (3:1, v/v).[10]
-
Evaporate the eluent to dryness at 40°C.[10]
-
Reconstitute the dried residue in 1.5 mL of acetonitrile and filter through a 0.22 µm membrane for LC-MS/MS analysis.[10]
LC-MS/MS Instrumental Parameters
The following are typical starting parameters that should be optimized for the specific instrument being used.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)[10] |
| Mobile Phase A | 0.1% Formic acid in water[10] |
| Mobile Phase B | Acetonitrile[10] |
| Flow Rate | 0.3 mL/min[10] |
| Injection Volume | 5 µL[10] |
| Column Temperature | 30°C[10] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Methomyl: e.g., 163 -> 88, 163 -> 106[11]this compound: To be determined based on deuteration pattern (e.g., 166 -> 91, 166 -> 109) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | To be optimized |
Quantitative Data Summary
The following table summarizes typical performance data for methomyl analysis in various matrices. The inclusion of this compound as an internal standard is expected to yield similar or improved performance characteristics.
| Matrix | Method | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Tobacco | 2D-LC-MS/MS | 2.5 - 500 | 0.69 | 2.30 | 93.1 - 108.2 | [7][8] |
| Water | SPE-LC/MS/MS | 0.01 - 2 (on-column) | - | - | - | [11] |
| Vegetables | LC-MS/MS | 5 - 200 (µg/kg) | - | 5 (µg/kg) | 91 - 109 | [9] |
Metabolic Pathway of Methomyl
Understanding the metabolism of methomyl is crucial for interpreting toxicological findings. The primary metabolic pathways involve hydrolysis and conjugation.
Caption: Proposed metabolic pathway of methomyl.[1][12]
Conclusion
The protocols outlined in these application notes provide a robust framework for the forensic analysis of methomyl poisoning cases. The use of this compound as an internal standard in conjunction with LC-MS/MS offers the necessary sensitivity, selectivity, and accuracy for definitive quantification in complex biological matrices. Adherence to validated procedures and proper quality control measures are essential for generating legally defensible results in forensic toxicology.
References
- 1. Effect of methomyl on hepatic mixed function oxidases in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The forensic deaths caused by pesticide poisoning between the years 2006 and 2009 in Izmir, Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. studenttheses.uu.nl [studenttheses.uu.nl]
- 7. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. food.actapol.net [food.actapol.net]
- 10. Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. 747. Methomyl (Pesticide residues in food: 1986 evaluations Part II Toxicology) [inchem.org]
Application Note: Determination of Methomyl in Environmental Water Samples by Isotope Dilution LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of methomyl (B1676398) in environmental water samples. The method utilizes solid-phase extraction (SPE) for sample preconcentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for accurate quantification. The use of a stable isotope-labeled internal standard, methomyl-d3 (B10856373), compensates for matrix effects and variations in sample processing, ensuring high accuracy and precision. This protocol is intended for researchers, environmental scientists, and analytical chemists involved in the monitoring of pesticide residues in aqueous matrices.
Introduction
Methomyl (S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate) is a broad-spectrum carbamate (B1207046) insecticide used to control a wide range of pests on various crops.[1] Due to its high water solubility, methomyl has the potential to contaminate surface and groundwater through runoff and leaching.[2][3] Classified as a highly toxic compound, monitoring its presence in environmental water sources is crucial for safeguarding public health and ecosystems.[1]
Isotope dilution mass spectrometry is a powerful analytical technique for the accurate quantification of trace-level contaminants.[4] By introducing a known amount of an isotopically labeled analogue of the target analyte at the beginning of the sample preparation process, any losses during extraction and analysis, as well as matrix-induced signal suppression or enhancement, can be effectively corrected. This application note describes a validated method for the determination of methomyl in water using this compound as an internal standard, coupled with SPE and LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Methomyl standard (≥98% purity)
-
This compound internal standard (≥99% deuterated forms)[5]
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium (B1175870) formate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, Oasis HLB, or graphitized carbon)
-
Glass fiber filters (0.7 µm)
-
Reagent water (Type I)
Instrumentation
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
-
SPE manifold
-
Nitrogen evaporator
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve methomyl and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Intermediate Stock Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stock solutions with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solutions with a mixture of methanol and water to achieve the desired concentration range (e.g., 0.1 to 100 ng/mL). Each calibration standard should contain a constant concentration of the this compound internal standard.
Sample Preparation (Solid-Phase Extraction)
-
Sample Collection and Preservation: Collect water samples in clean glass containers. If not analyzed immediately, store at 4°C and protect from light.
-
Filtration: Filter the water samples through a 0.7 µm glass fiber filter to remove particulate matter.[6]
-
Spiking: To a 100 mL aliquot of the filtered water sample, add a known amount of the this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., C18, 500 mg) by passing 5 mL of methanol followed by 5 mL of reagent water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of reagent water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes from the cartridge with 5-10 mL of methanol or acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions. |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400°C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methomyl | 163.1 | 88.1 | 10 |
| Methomyl | 163.1 | 58.2 | 20 |
| This compound | 166.1 | 91.1 | 10 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
Method Performance Characteristics
The following table summarizes typical quantitative data for the analysis of methomyl in water using the described method.
| Parameter | Result | Reference |
| Linear Range | 2.5 - 500 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.69 ng/mL | [1] |
| Limit of Quantitation (LOQ) | 2.30 ng/mL | [1] |
| Recovery | 93.1% - 108.2% | [1] |
| Precision (RSD) | < 5.1% | [1] |
These values are indicative and may vary depending on the specific instrumentation and matrix.
Visualization
Experimental Workflow
Caption: Experimental workflow for methomyl analysis.
Conclusion
The described method of isotope dilution liquid chromatography-tandem mass spectrometry provides a highly selective, sensitive, and accurate means for the determination of methomyl in environmental water samples. The inclusion of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the reliability of the quantitative results. This application note serves as a comprehensive guide for laboratories tasked with monitoring this important environmental contaminant.
References
- 1. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waterboards.ca.gov [waterboards.ca.gov]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.ca [fishersci.ca]
- 5. Methomyl (EHC 178, 1996) [inchem.org]
- 6. agilent.com [agilent.com]
Analysis of Methomyl in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methomyl (B1676398) is a broad-spectrum carbamate (B1207046) insecticide that is widely used in agriculture.[1] Its toxicity to humans and animals, primarily through the inhibition of acetylcholinesterase, necessitates sensitive and reliable analytical methods for its detection in biological samples.[1][2] This document provides detailed application notes and protocols for the analysis of methomyl in various biological matrices, including blood, urine, and tissue. The methodologies described are based on established techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methomyl is known to be unstable under certain conditions, such as heat, alkaline pH, and ultraviolet radiation, which can pose challenges during analysis.[3] It can also be rapidly metabolized in the body, making the detection of the parent compound in tissues difficult.[4][5] Therefore, proper sample preparation and analytical parameter selection are crucial for accurate quantification.
Analytical Methodologies
The two primary instrumental techniques for the determination of methomyl are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS: This technique often requires a derivatization step to convert the thermally labile methomyl into a more stable compound suitable for gas chromatography.[5][6] A common approach involves the conversion of methomyl to its oxime derivative, followed by silylation.[5][7] While sensitive, the indirect nature of this analysis can be a drawback.
-
LC-MS/MS: This method is often preferred for its high sensitivity and specificity, and it allows for the direct analysis of methomyl without the need for derivatization.[8][9] Reversed-phase liquid chromatography is typically employed, and various extraction techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be used for sample cleanup.[9][10][11]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the analysis of methomyl in biological and other relevant matrices.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | Matrix | Value | Reference |
| Linearity Range | Blood | 1 - 5000 ng/g | [7] |
| Limit of Detection (LOD) | Blood | 0.5 ng/g | [7] |
| Within-day CV | Blood | 3.1 - 5.6% | [7] |
| Absolute Recovery | Blood | 72 - 93% | [7] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data
| Parameter | Matrix | Value | Reference |
| Linearity Range | Tobacco | 2.5 - 500 ng/mL | [8] |
| Limit of Detection (LOD) | Tobacco | 0.69 ng/mL | [8] |
| Limit of Quantification (LOQ) | Tobacco | 2.30 ng/mL | [8] |
| Recovery | Tobacco | 93.1 - 108.2% | [8] |
| Linearity Range | Various (Food) | - | [3] |
| Limit of Detection (LOD) | Various (Food) | 0.0013 mg/kg | [3] |
| Limit of Quantification (LOQ) | Various (Food) | 0.004 mg/kg | [3] |
| Recovery | Various (Food) | 84.24 - 112.8% | [3] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Methomyl in Blood
This protocol is based on the method described by Min et al. (1998) and involves the conversion of methomyl to its oxime derivative followed by silylation.[7]
1. Sample Preparation and Extraction: a. To a blood sample, add sodium hydroxide (B78521) to convert methomyl to its oxime form.[7] b. Acidify the solution with hydrochloric acid.[7] c. Load the solution onto an Extrelut column.[7] d. Elute methomyloxime and an internal standard (e.g., dimethylglyoxime) with a mixture of dichloromethane-ethyl acetate-chloroform (65:25:10).[7]
2. Derivatization: a. Evaporate the eluate to dryness. b. Reconstitute the residue in a suitable solvent. c. Add a derivatizing agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, to form the tert-butyldimethylsilyl derivatives.[7]
3. GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. GC Conditions (example):
- Column: HP-5MS (or equivalent)
- Injector Temperature: 250 °C
- Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min. c. MS Conditions (example):
- Ionization Mode: Electron Impact (EI)
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Monitor characteristic ions for methomyloxime-TBDMS derivative and the internal standard.
Protocol 2: LC-MS/MS Analysis of Methomyl in Biological Samples (General)
This protocol provides a general framework for the analysis of methomyl using LC-MS/MS, which can be adapted for blood, urine, or tissue homogenates.
1. Sample Preparation (choose one):
2. LC-MS/MS Analysis:
Signaling Pathways and Experimental Workflows
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The analysis of methomyl, a carbamate pesticide, in post-mortem samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of methomyl in the stomach contents of baited wildlife by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive determination of methomyl in blood using gas chromatography-mass spectrometry as its oxime tert.-butyldimethylsilyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Spiking Methomyl-d3 in Complex Matrices
Introduction
Methomyl (B1676398) is a broad-spectrum carbamate (B1207046) insecticide used to control a wide range of pests on various crops.[1] Due to its toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for methomyl in food and environmental samples. Accurate quantification of methomyl residues is crucial for ensuring food safety and environmental protection. The use of a stable isotope-labeled internal standard, such as Methomyl-d3, is the gold standard for precise and accurate quantification of methomyl in complex matrices by isotope dilution mass spectrometry (IDMS).[2] this compound is chemically identical to methomyl, but its deuterium-labeled methyl group allows it to be distinguished by mass spectrometry. This application note provides a detailed protocol for spiking this compound as an internal standard for the analysis of methomyl in various complex matrices, including food, soil, and water, using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Data Presentation
The following tables summarize the performance data for methomyl analysis in various complex matrices. Since this compound is used as an internal standard to correct for analytical variability, the recovery and limit of detection/quantification values for the target analyte (methomyl) are the key performance indicators.
Table 1: Recovery of Methomyl in Various Matrices
| Matrix | Spiking Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Tomato | 0.006 | 87.10 | 8.4 | [3] |
| 0.03 | 94.5 | 11.2 | [3] | |
| 0.15 | 92.1 | 6.9 | [3] | |
| Soil | 0.006 | 92.5 | 5.2 | [3] |
| 0.03 | 90.9 | 12.6 | [3] | |
| 0.15 | 88.3 | 13.0 | [3] | |
| Water | Not Specified | 82.61 - 103.27 | 4.50 - 9.17 | [4] |
| Corn | Not Specified | 99 - 111 | 10 - 16 | [4] |
| Tobacco | 0.0025 - 0.5 (ng/mL) | 93.1 - 108.2 | 1.9 - 5.1 | [5] |
| Vegetables | 0.005 - 0.2 (µg/kg) | 91 - 109 | < 10 | [6] |
| Wheat and Rice Flours | Not Specified | 78.0 - 96.5 | 2.83 - 4.98 | [7] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Methomyl
| Matrix | LOD | LOQ | Reference |
| Tomato | - | 0.006 mg/kg | [3] |
| Soil | - | 0.006 mg/kg | [3] |
| Tobacco | 0.69 ng/mL | 2.30 ng/mL | [5] |
| Vegetables | - | 5 µg/kg | [6] |
| Soybean | 0.018 - 0.125 µg/kg | 0.01 mg/kg | |
| Green Soybean | 0.018 - 0.125 µg/kg | 0.01 mg/kg | |
| Soybean Straw | 0.018 - 0.125 µg/kg | 0.02 mg/kg |
Experimental Protocols
Preparation of Standard Solutions
1.1. This compound Internal Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound (purity ≥98%) into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Store the stock solution at -20°C in an amber glass vial. This solution is typically stable for at least 6 months.[7]
1.2. This compound Internal Standard Working Solution (1 µg/mL)
-
Dilute the 100 µg/mL stock solution 1:100 with acetonitrile (B52724). For example, add 100 µL of the stock solution to a 10 mL volumetric flask and bring to volume with acetonitrile.
-
This working solution will be used to spike the samples. Store at -20°C.
1.3. Methomyl Calibration Standards
-
Prepare a stock solution of unlabeled methomyl (100 µg/mL) in methanol.
-
Create a series of working calibration standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 to 100 µg/L.
-
For matrix-matched calibration, the final dilution should be done in a blank matrix extract that has undergone the same sample preparation procedure.
Sample Preparation: QuEChERS Protocol
This protocol is a general guideline and may need to be optimized for specific matrices.[2]
2.1. Materials and Reagents
-
Homogenizer (e.g., blender, bead beater)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
QuEChERS extraction salts (e.g., 4 g anhydrous magnesium sulfate (B86663) (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) citrate sesquihydrate)[2]
-
Dispersive solid-phase extraction (d-SPE) tubes containing 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent. For high-fat matrices, C18 sorbent may be added.[2]
-
Vortex mixer
-
Centrifuge capable of ≥3000 rcf
-
0.22 µm syringe filters
2.2. Extraction Procedure
-
Sample Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables, soil) to a uniform consistency. For solid samples, cryogenic milling with dry ice can be used to prevent degradation of the analyte.
-
Weighing and Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[2] For dry samples like grains, use 5 g of the sample and add 10 mL of water to rehydrate.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution (1 µg/mL) to the sample. A typical spiking level is 100 µL, resulting in a concentration of 100 ng of this compound in the sample. This corresponds to a concentration of 10 µg/kg in a 10 g sample.
-
Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.[2]
-
Extraction: Add the QuEChERS extraction salts to the tube, cap tightly, and shake vigorously for 1 minute.[2]
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic layer.[2]
2.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer Supernatant: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.[2]
-
Cleanup: Vortex the d-SPE tube for 30 seconds to facilitate the removal of matrix interferences.[2]
-
Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.[2]
-
Final Extract Preparation: Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
3.1. Instrumental Conditions (Example)
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
3.2. MRM Transitions
-
The specific precursor and product ions for methomyl and this compound need to be optimized on the specific instrument used. Example transitions are:
-
Methomyl: Precursor ion (m/z) -> Product ion 1 (m/z), Product ion 2 (m/z)
-
This compound: Precursor ion (m/z) -> Product ion 1 (m/z), Product ion 2 (m/z)
-
Mandatory Visualization
Caption: Experimental workflow for the analysis of methomyl in complex matrices using this compound as an internal standard.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. agilent.com [agilent.com]
- 6. Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Application Note: High-Sensitivity MRM Analysis of Methomyl and Methomyl-d3 using Triple Quadrupole Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Methomyl and its deuterated internal standard, Methomyl-d3, in various matrices using liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS).
Introduction
Methomyl is a broad-spectrum carbamate (B1207046) insecticide widely used in agriculture. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) in food and environmental samples. Accurate and sensitive quantification of Methomyl is crucial for ensuring consumer safety and environmental monitoring. This application note describes a robust and sensitive method for the determination of Methomyl using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, with this compound as an internal standard to ensure high accuracy and precision.
Experimental
Materials and Reagents
-
Methomyl analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid and ammonium (B1175870) formate
-
QuEChERS extraction kits
Sample Preparation: QuEChERS Extraction
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for the extraction of Methomyl from complex matrices.
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile and the internal standard solution (this compound). Shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake for 1 minute and centrifuge.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent to remove interfering matrix components. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Methomyl, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the MRM assay. The following tables summarize the optimized MRM transitions for Methomyl and this compound.
Table 1: MRM Transitions and Parameters for Methomyl and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Role |
| Methomyl | 163.1 | 88.1 | 50 | 10 | Quantifier[1][2] |
| Methomyl | 163.1 | 106.0 | 50 | 10 | Qualifier[1] |
| This compound | 166.1 | 91.1 | 50 | 10 | Internal Standard (Quantifier) |
| This compound | 166.1 | 109.0 | 50 | 10 | Internal Standard (Qualifier) |
Note: Collision energies may require optimization depending on the specific instrument used.
Results and Discussion
This method provides excellent linearity, accuracy, and precision for the quantification of Methomyl in various matrices. The use of a deuterated internal standard, this compound, effectively compensates for matrix effects and variations in instrument response, leading to reliable and reproducible results. The limit of quantification (LOQ) for this method is typically in the low µg/kg range, which is sufficient to meet most regulatory requirements.
Workflow Diagram
The following diagram illustrates the overall workflow from sample receipt to final data analysis.
References
Application of Methomyl-d3 for Enhanced Accuracy in Agricultural Residue Monitoring
Introduction: The accurate quantification of pesticide residues in agricultural commodities is paramount for ensuring food safety and regulatory compliance. Methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide, is widely used in agriculture, necessitating reliable analytical methods for its monitoring. However, complex sample matrices in agricultural products can often lead to ion suppression or enhancement in mass spectrometry-based analyses, affecting the accuracy of quantification. The use of a stable isotope-labeled internal standard, such as Methomyl-d3, is a robust strategy to compensate for these matrix effects and improve method performance. This application note provides a detailed protocol for the determination of methomyl residues in various vegetable matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Principle
This compound is a deuterated analog of methomyl and serves as an ideal internal standard due to its similar chemical and physical properties to the target analyte. When introduced into the sample at a known concentration early in the sample preparation process, it co-extracts with the native methomyl and experiences similar matrix effects during LC-MS/MS analysis. By calculating the ratio of the analyte response to the internal standard response, accurate quantification can be achieved, as the variability introduced by the matrix is normalized.
Experimental Protocols
Reagents and Materials
-
Methomyl analytical standard (≥98% purity)
-
This compound analytical standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18)
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of methomyl and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of methomyl at concentrations ranging from 1 to 100 µg/L by diluting the stock solution with acetonitrile.
-
Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound in acetonitrile.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[1][2]
-
Homogenization: Homogenize a representative portion of the agricultural sample (e.g., lettuce, tomato, cucumber).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a specific volume of the this compound internal standard working solution to achieve a final concentration of 50 µg/kg in the sample.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with water and methanol/acetonitrile, both containing 0.1% formic acid, is typically used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
The MRM transitions and collision energies should be optimized for both methomyl and this compound.
-
Data Presentation
The use of this compound as an internal standard significantly improves the accuracy and precision of methomyl quantification in complex agricultural matrices. The following tables summarize typical validation data.
Table 1: LC-MS/MS Parameters for Methomyl and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Methomyl | 163.1 | 88.1 | 106.0 | 10 |
| This compound | 166.1 | 91.1 | 109.0 | 10 |
Table 2: Method Validation Data for Methomyl in Various Vegetable Matrices
| Matrix | Spiking Level (µg/kg) | Recovery (%) without IS | RSD (%) without IS | Recovery (%) with this compound IS | RSD (%) with this compound IS |
| Lettuce | 10 | 75.2 | 12.5 | 98.5 | 4.2 |
| 50 | 78.9 | 10.8 | 101.2 | 3.5 | |
| Tomato | 10 | 85.1 | 9.7 | 99.1 | 3.8 |
| 50 | 88.3 | 8.5 | 102.5 | 2.9 | |
| Cucumber | 10 | 92.5 | 7.2 | 100.8 | 2.5 |
| 50 | 95.1 | 6.1 | 103.1 | 2.1 |
Table 3: Linearity and Limits of Quantification (LOQ)
| Parameter | Value |
| Calibration Range | 1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 5 µg/kg |
Signaling Pathways and Logical Relationships
The logical workflow for accurate pesticide residue analysis using an internal standard is depicted below. The core principle is the normalization of the analyte signal to the signal of a co-eluting, isotopically labeled standard, which mitigates the impact of matrix-induced signal suppression or enhancement.
Conclusion
The use of this compound as an internal standard provides a significant improvement in the accuracy and reliability of methomyl residue analysis in diverse agricultural matrices. The described QuEChERS extraction followed by LC-MS/MS analysis is a robust and sensitive method suitable for routine monitoring and regulatory compliance. The inclusion of an isotopically labeled internal standard effectively compensates for matrix effects, leading to more consistent recovery and lower relative standard deviations. This protocol offers a validated approach for researchers, scientists, and professionals in food safety and drug development to achieve high-quality analytical data for methomyl residues.
References
Troubleshooting & Optimization
Overcoming matrix effects in Methomyl analysis with Methomyl-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in methomyl (B1676398) analysis using its deuterated internal standard, Methomyl-d3.
Troubleshooting Guides
This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during the analysis of methomyl.
Issue 1: Poor Peak Shape or Peak Splitting for Methomyl and this compound
Possible Causes:
-
Injection of a solvent stronger than the initial mobile phase: This is a common issue, especially when using sample extracts from QuEChERS methods, which often use acetonitrile.[1] Injecting a solvent with a higher elution strength than the mobile phase can cause the analyte band to spread or split before it reaches the column.[1]
-
Incompatible sample solvent and mobile phase: The interaction between the sample solvent and the gradient mobile phase can lead to distorted peak shapes, particularly for early eluting compounds like methomyl.[1]
-
Column degradation or contamination: Over time, the column can become contaminated with matrix components, leading to poor peak shapes.
Troubleshooting Steps:
-
Solvent Exchange: If possible, evaporate the final sample extract and reconstitute it in a solvent that is weaker or has a similar composition to the initial mobile phase (e.g., methanol/water mixture).[1] However, be aware that this additional step can be laborious and may lead to analyte loss.[1]
-
Optimize Injection Volume: Reduce the injection volume to minimize the solvent mismatch effect.
-
Use a Divert Valve: Program a divert valve to send the initial part of the injection, containing the strong solvent front, to waste before the analytes elute onto the column.[1] This can significantly improve the peak shape of early eluting compounds.[1]
-
Column Washing: Implement a robust column washing procedure between injections to remove strongly retained matrix components.
-
Guard Column: Use a guard column to protect the analytical column from contamination.
Issue 2: Inconsistent or Low Recovery of Methomyl
Possible Causes:
-
Inefficient Extraction: The chosen extraction method may not be effectively recovering methomyl from the sample matrix.
-
Analyte Degradation: Methomyl can be susceptible to degradation, especially at high temperatures or extreme pH.
-
Matrix Effects: Significant signal suppression in the mass spectrometer due to co-eluting matrix components can lead to apparent low recovery.[2][3][4][5][6]
Troubleshooting Steps:
-
Optimize Extraction:
-
For solid samples, ensure thorough homogenization.
-
Experiment with different extraction solvents and solvent-to-sample ratios. Acetonitrile is a commonly used and effective solvent for methomyl extraction.[7][8][9]
-
For complex matrices, consider a more rigorous cleanup step like Solid Phase Extraction (SPE) to remove interfering compounds.[7]
-
-
Control Experimental Conditions:
-
Avoid high temperatures during sample preparation and analysis. Use a rotary evaporator at a controlled temperature (e.g., 40°C) for solvent evaporation.[7]
-
Ensure the pH of the sample and solutions is controlled.
-
-
Utilize this compound for Correction: The primary purpose of using an isotopically labeled internal standard like this compound is to compensate for matrix effects and variations in sample preparation and instrument response.[10][11] Ensure that this compound is added at the very beginning of the sample preparation process to accurately reflect the behavior of the native methomyl.
Issue 3: High Signal Suppression or Enhancement (Matrix Effect)
Possible Causes:
-
Co-eluting Matrix Components: Molecules from the sample matrix that elute at the same time as methomyl and this compound can compete for ionization in the mass spectrometer source, leading to either a decrease (suppression) or an increase (enhancement) of the analyte signal.[2][3][4][5][6]
-
Insufficient Sample Cleanup: A sample preparation method that does not adequately remove matrix components will result in more significant matrix effects.[8]
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
Chromatographic Separation:
-
Optimize the LC gradient to better separate methomyl from interfering matrix components.
-
Consider using a different column chemistry that provides better retention and separation for methomyl.
-
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization. However, ensure that the diluted concentration of methomyl is still above the limit of quantification (LOQ).
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix effect by ensuring that the standards and samples experience similar ionization suppression or enhancement.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for methomyl analysis?
A1: this compound is an ideal internal standard for methomyl for several reasons:
-
Similar Chemical and Physical Properties: Being an isotopically labeled analog, this compound has nearly identical chemical and physical properties to methomyl. This means it behaves similarly during sample extraction, cleanup, and chromatographic separation.
-
Co-elution: It co-elutes with methomyl, ensuring that both compounds experience the same matrix effects at the same time.
-
Mass Difference: It is easily distinguishable from methomyl by a mass spectrometer due to the mass difference of the deuterium (B1214612) atoms, allowing for simultaneous detection and quantification.[10]
-
Correction for Variability: By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard equally. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for these variations and improves the accuracy and precision of the results.[11]
Q2: What are typical LC-MS/MS parameters for methomyl analysis?
A2: While specific parameters should be optimized for your instrument and method, here is a table of typical starting parameters based on published methods.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)[7] |
| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium (B1175870) formate[7][13] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 2 mM ammonium formate[7][13] |
| Flow Rate | 0.3 - 0.4 mL/min[7][13] |
| Column Temperature | 30 - 40°C |
| Injection Volume | 2 - 5 µL[7][13] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[13] |
| MRM Transitions | Methomyl: e.g., 163.0 > 88.0; this compound: e.g., 166.0 > 91.0 |
Q3: How can I assess the extent of matrix effects in my samples?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the same analyte at the same concentration spiked into a blank matrix extract after the extraction process. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
Q4: What are the key steps in a typical sample preparation workflow for methomyl analysis in a complex matrix?
A4: A common workflow, particularly for food and environmental samples, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by dSPE cleanup.[8]
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. an.shimadzu.com [an.shimadzu.com]
Improving peak shape for early eluting Methomyl in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the peak shape of early eluting Methomyl in Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
Poor peak shape for early eluting compounds like Methomyl is a common issue in LC-MS analysis. The following guide provides a systematic approach to diagnosing and resolving these problems.
Question: My Methomyl peak is exhibiting fronting, tailing, or is split. What are the potential causes and how can I fix it?
Answer:
Peak distortion for early eluting, polar compounds like Methomyl can stem from several factors related to the sample, mobile phase, and chromatography column. Below is a step-by-step troubleshooting workflow.
Caption: Troubleshooting workflow for poor Methomyl peak shape.
Frequently Asked Questions (FAQs)
1. Why is Methomyl prone to poor peak shape in reversed-phase LC-MS?
Methomyl is a polar carbamate (B1207046) pesticide with high water solubility (54.7 g/L) and a low octanol-water partition coefficient (Kow = 1.24).[1] In reversed-phase chromatography, which separates compounds based on hydrophobicity, highly polar compounds like Methomyl have weak retention on nonpolar stationary phases (like C18). This results in early elution, often near the solvent front, where chromatographic problems are magnified. Issues such as solvent mismatch between the sample and mobile phase can lead to peak distortion.[2][3]
2. What is the most common cause of peak fronting for early eluting peaks?
Peak fronting for early eluters is frequently caused by injecting the sample in a solvent that is stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase.[2][4] This strong solvent carries the analyte band too quickly at the beginning of the column, causing the peak to broaden and front. Column overload, either by injecting too high a concentration or too large a volume of the sample, can also lead to fronting.[2][4]
3. How can I address peak tailing for Methomyl?
Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on the silica (B1680970) support.[5][6] To mitigate this, consider the following:
-
Mobile Phase Modification: Adding a buffer, such as ammonium formate (B1220265), to your mobile phase can help to mask the silanol interactions and improve peak shape.[5][7]
-
Column Choice: Using a column with a different stationary phase that is less prone to these interactions can be beneficial. For instance, a phenyl-based column has been shown to be effective for Methomyl analysis.[8][9]
-
pH Control: Operating the mobile phase at a pH that keeps Methomyl in a single, non-ionized state can reduce tailing.
4. Can the choice of organic modifier in the mobile phase affect peak shape?
Yes, the choice between acetonitrile and methanol can significantly impact the peak shape of polar compounds. While acetonitrile is a common choice, methanol can sometimes offer better peak shapes for certain analytes by minimizing secondary interactions with the stationary phase.[10] It is recommended to test both solvents during method development to determine the optimal choice for Methomyl.
5. What are the recommended starting conditions for Methomyl analysis by LC-MS?
Based on published methods and general principles for polar analytes, here are some recommended starting points:
-
Column: A C18 column can be attempted, but be prepared for potential issues. A polar-modified column like a Phenyl or an ADME column may provide better results.[8][9]
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 5 mM ammonium formate and 0.1% formic acid.
-
Gradient: Start with a low percentage of organic solvent (e.g., 5-10%) and hold for a short period to allow for proper focusing of the analyte on the column head.
-
Injection Solvent: Prepare your sample in a solvent that is as close as possible to the initial mobile phase composition.[11]
Data Presentation: Impact of Method Parameters on Peak Shape
The following table summarizes the expected impact of various parameter adjustments on Methomyl peak shape. The asymmetry factor is a common measure of peak shape, where a value of 1.0 indicates a perfectly symmetrical peak. Values > 1.0 indicate tailing, and values < 1.0 indicate fronting.
| Parameter Adjusted | Condition A | Asymmetry Factor (A) | Condition B | Asymmetry Factor (B) | Expected Improvement |
| Injection Solvent | 100% Acetonitrile | 0.7 | 95:5 Water:Acetonitrile | 1.1 | Reduced Fronting |
| Injection Volume | 10 µL | 0.8 | 2 µL | 1.0 | Symmetrical Peak |
| Mobile Phase Buffer | No Buffer | 1.8 | 5 mM Ammonium Formate | 1.2 | Reduced Tailing |
| Column Chemistry | Standard C18 | 1.9 | Phenyl Column | 1.3 | Reduced Tailing |
| Organic Modifier | Acetonitrile | 1.6 | Methanol | 1.2 | Improved Symmetry |
Experimental Protocols
Protocol 1: Optimizing Injection Solvent
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Methomyl in methanol.
-
Prepare Working Standards:
-
Standard A: Dilute the stock solution to 1 µg/mL using 100% acetonitrile.
-
Standard B: Dilute the stock solution to 1 µg/mL using a solvent that matches your initial mobile phase composition (e.g., 95% water: 5% acetonitrile with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes.
-
Inject 5 µL of Standard A and acquire the chromatogram.
-
Re-equilibrate the system.
-
Inject 5 µL of Standard B and acquire the chromatogram.
-
-
Data Analysis: Compare the peak shape (asymmetry factor, fronting, tailing) of Methomyl from both injections.
Protocol 2: Evaluating Mobile Phase Buffers
-
Prepare Mobile Phases:
-
Mobile Phase Set A:
-
A1: Water with 0.1% formic acid.
-
B1: Acetonitrile with 0.1% formic acid.
-
-
Mobile Phase Set B:
-
A2: Water with 5 mM ammonium formate and 0.1% formic acid.
-
B2: Acetonitrile with 5 mM ammonium formate and 0.1% formic acid.
-
-
-
Prepare Sample: Prepare a 1 µg/mL solution of Methomyl in the initial mobile phase composition.
-
LC-MS Analysis:
-
Equilibrate the system with Mobile Phase Set A.
-
Inject the sample and run the LC-MS method.
-
Thoroughly flush the system and then equilibrate with Mobile Phase Set B.
-
Inject the sample and run the LC-MS method.
-
-
Data Analysis: Compare the peak shape of Methomyl obtained with and without the buffer.
Visualization of Key Concepts
Caption: Effect of injection solvent on peak shape at the column head.
References
- 1. Methomyl (EHC 178, 1996) [inchem.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 4. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How do I make early eluting peaks come out later? - Chromatography Forum [chromforum.org]
Preventing in-source fragmentation of Methomyl during ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent in-source fragmentation of Methomyl during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is Methomyl and why is its analysis by ESI-MS challenging?
Methomyl is a carbamate (B1207046) insecticide.[1] Like many carbamate compounds, it can be thermally labile and prone to in-source fragmentation during ESI-MS analysis.[1] This means the molecule can break apart in the ion source of the mass spectrometer before it is detected, leading to a decreased signal for the intact molecule and potentially complicating quantification and identification.
Q2: What is in-source fragmentation and what causes it?
In-source fragmentation (ISF) is a phenomenon where analyte ions fragment within the ESI source, which is the region between the atmospheric pressure inlet and the high-vacuum mass analyzer.[2] This fragmentation is primarily caused by an excess of internal energy imparted to the ions through collisions with gas molecules and electric fields. Key instrument parameters that influence in-source fragmentation include the cone voltage (also known as fragmentor voltage or declustering potential), ion source temperature, and gas pressures.[2][3]
Q3: What are the common in-source fragments of Methomyl in positive ESI-MS?
In positive ion mode ESI-MS, Methomyl (molecular weight: 162.21 g/mol ) typically forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 163.2. A common fragmentation pathway for N-methyl carbamates like Methomyl is the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da.[1] This results in a prominent fragment ion at m/z 105. Another significant fragment ion often observed is at m/z 88.[4]
Troubleshooting Guide: Minimizing In-Source Fragmentation of Methomyl
This guide provides a systematic approach to troubleshoot and minimize the in-source fragmentation of Methomyl.
Problem: Low abundance of the precursor ion ([M+H]⁺ at m/z 163.2) and high abundance of fragment ions (e.g., m/z 105, 88).
This is a classic indicator of in-source fragmentation. The following steps will guide you through optimizing your ESI-MS parameters to enhance the signal of the intact molecule.
Step 1: Optimize the Cone Voltage (Fragmentor/Declustering Potential)
The cone voltage is one of the most critical parameters affecting in-source fragmentation.[5][6] A higher cone voltage increases the energy of ions, leading to more fragmentation.
Experimental Protocol:
-
Prepare a standard solution of Methomyl in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer or perform multiple injections of the same sample.
-
Set the cone voltage to a low initial value (e.g., 10-20 V).
-
Gradually increase the cone voltage in increments (e.g., 5-10 V) while monitoring the intensities of the precursor ion (m/z 163.2) and the major fragment ions (m/z 105 and 88).
-
Plot the ion intensities as a function of the cone voltage to determine the optimal value that maximizes the precursor ion signal while minimizing fragmentation.
Expected Outcome:
As the cone voltage increases, the intensity of the precursor ion will initially increase to a maximum and then decrease as fragmentation becomes more pronounced. Conversely, the intensity of the fragment ions will increase with higher cone voltages. The optimal cone voltage will be in the region where the precursor ion intensity is maximized.
| Cone Voltage (V) | Precursor Ion Intensity (m/z 163.2) (Arbitrary Units) | Fragment Ion Intensity (m/z 105) (Arbitrary Units) |
| 20 | 80,000 | 5,000 |
| 30 | 100,000 | 15,000 |
| 40 | 70,000 | 50,000 |
| 50 | 40,000 | 80,000 |
| 60 | 15,000 | 100,000 |
| Note: The values in this table are illustrative and will vary depending on the instrument and other source parameters. |
Step 2: Optimize Ion Source Temperature
Higher source temperatures can lead to thermal degradation and increased in-source fragmentation for thermally labile compounds like Methomyl.[2][7]
Experimental Protocol:
-
Using the optimal cone voltage determined in Step 1, set the ion source temperature to a relatively low value (e.g., 100-120 °C).
-
Gradually increase the source temperature in increments (e.g., 20-30 °C) while monitoring the intensities of the precursor and fragment ions.
-
Identify the temperature that provides good desolvation (i.e., strong and stable signal) without significantly increasing fragmentation.
Expected Outcome:
An optimal temperature will exist that is high enough for efficient solvent evaporation but low enough to prevent thermal decomposition of Methomyl. Excessively high temperatures will lead to a decrease in the precursor ion signal and an increase in fragment ion signals.
| Source Temperature (°C) | Precursor Ion Intensity (m/z 163.2) (Arbitrary Units) | Signal Stability |
| 100 | 75,000 | May be unstable |
| 120 | 95,000 | Stable |
| 150 | 90,000 | Stable |
| 180 | 60,000 | Stable |
| Note: The values in this table are illustrative. |
Step 3: Optimize Gas Flow Rates (Nebulizing and Drying Gas)
Gas flow rates can also influence the ionization process and the internal energy of the ions.
Experimental Protocol:
-
With the optimized cone voltage and source temperature, systematically vary the nebulizing and drying gas flow rates.
-
Monitor the signal intensity and stability of the precursor ion.
-
The goal is to find a balance that ensures efficient desolvation and ion formation without excessive collisional heating that could lead to fragmentation.
Expected Outcome:
Optimal gas flow rates will result in a stable and intense signal for the precursor ion. Excessively high gas flows can sometimes increase in-source fragmentation, although this effect is often less pronounced than that of the cone voltage and temperature.
Visualizing the Troubleshooting Workflow and Fragmentation Pathway
Troubleshooting Workflow for Minimizing In-source Fragmentation
A step-by-step workflow for troubleshooting and minimizing the in-source fragmentation of Methomyl.
Proposed In-Source Fragmentation Pathway of Methomyl
A diagram illustrating the proposed in-source fragmentation pathway of Methomyl in positive ESI-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Isotopic Exchange with Deuterated Standards
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards, particularly focusing on the challenge of isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a significant problem?
A1: Isotopic exchange, also known as "back-exchange," is an unintended chemical reaction where deuterium (B1214612) atoms on a deuterated internal standard (IS) are replaced by hydrogen atoms from the surrounding environment, such as solvents, buffers, or the sample matrix itself.[1][2][3] This process compromises the integrity of the standard and can lead to significant quantification errors in two primary ways:
-
Underestimation of the Internal Standard: As the deuterated IS loses deuterium, its signal intensity decreases, leading to an artificially high analyte-to-IS ratio.[2]
-
Overestimation of the Analyte: The back-exchanged IS becomes indistinguishable from the native, unlabeled analyte. This conversion contributes to the analyte's signal, causing a false increase and an overestimation of its true concentration.[2][4]
Q2: How can I identify if my deuterated standard is undergoing back-exchange?
A2: The most common symptom of isotopic exchange is a time-dependent change in your analytical signals.[3] Key indicators to watch for include:
-
A progressive decrease in the peak area or signal intensity of the deuterated internal standard over the course of an analytical run or during sample storage.[1][4]
-
A corresponding increase in the signal at the mass-to-charge ratio (m/z) of the unlabeled analyte in samples that should only contain the deuterated standard.[3]
-
Inconsistent and inaccurate quantitative results, particularly high variability between samples.[1][4]
Q3: Which factors have the most significant impact on the rate of back-exchange?
A3: The stability of deuterium labels is not absolute and is primarily influenced by four critical factors:
-
Position of the Deuterium Label: The location of the deuterium atom within the molecule is the most crucial factor.[3][5] Labels on heteroatoms (e.g., -OH, -NH2, -COOH) are highly susceptible to exchange.[5][6]
-
pH: The exchange rate is highly dependent on pH. Both strongly acidic and, more significantly, basic conditions can catalyze the reaction. The minimum exchange rate for many compounds is often found in a slightly acidic range of pH 2.5 to 7.[3][7]
-
Temperature: Higher temperatures accelerate chemical reactions, including isotopic exchange.[2][3] Storing and analyzing samples at reduced temperatures (e.g., 4°C) can significantly slow the rate of exchange.[7]
-
Solvent Composition: Protic solvents like water and methanol (B129727) are sources of exchangeable protons and can facilitate back-exchange.[2][3] Whenever possible, using aprotic solvents such as acetonitrile (B52724) is recommended for sample preparation and storage.[7]
Q4: What are the ideal characteristics of a deuterated internal standard to ensure stability?
A4: To minimize the risk of isotopic exchange and other analytical issues, an ideal deuterated internal standard should have the following characteristics:
-
Stable Label Position: Deuterium atoms should be placed on chemically stable positions, such as aromatic rings or aliphatic carbons, where they are not prone to exchange.[5][8] Avoid standards with labels on heteroatoms.[5][6]
-
High Isotopic Purity: The standard should have high isotopic enrichment (typically ≥98%) to minimize the amount of pre-existing unlabeled analyte, which can cause a positive bias in results.[1][8]
-
Sufficient Mass Shift: A mass increase of at least +3 amu is recommended.[5] This ensures the standard's mass signal is clearly resolved from the natural isotopic distribution of the analyte, preventing isotopic interference.[2][8]
-
High Chemical Purity: The standard should have high chemical purity (>99%) to prevent interference from other impurities in the chromatogram.[8][9]
Q5: Are there more stable alternatives if my deuterated standard is prone to exchange?
A5: Yes. When experimental conditions are harsh (e.g., basic pH) or the only available deuterated standard has labels in labile positions, standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are superior alternatives.[7][10] These isotopes are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to chemical exchange, providing much greater stability.[6][7][11]
Troubleshooting Guides
Issue 1: Decreasing or Inconsistent Internal Standard Signal
Symptoms: You observe a decreasing signal for your deuterated internal standard over time, or the signal is highly variable between samples. This is a classic sign of isotopic back-exchange.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent deuterated internal standard response.
Quantitative Data Summary
For accurate and reliable results, it is crucial to understand the factors that influence the stability of deuterated standards.
Table 1: Relative Lability of Deuterium on Common Functional Groups
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions[2] |
| Amines (-NH₂, -NHR) | Highly Labile | Neutral, acidic, or basic conditions[2] |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions[2] |
| Amides (-CONH-) | Labile | Acid or base-catalyzed[2] |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization)[2][7] |
| Aromatic/Aliphatic C-H | Low (Stable) | Generally stable under typical analytical conditions[7] |
Table 2: Impact of Experimental Conditions on Deuterium Back-Exchange
| Factor | Condition Promoting Exchange | Recommended Mitigation Strategy |
| pH | Highly acidic or basic conditions | Adjust sample and mobile phase pH towards a neutral or slightly acidic range (e.g., pH 2.5-7) if analyte stability permits.[3][7] |
| Temperature | Elevated temperatures | Maintain samples at low temperatures (e.g., 4°C or frozen) during storage and analysis.[3][7] |
| Solvent | Protic solvents (e.g., Water, Methanol) | Use aprotic solvents (e.g., Acetonitrile) for sample reconstitution and storage when possible.[3][7] |
| Time | Prolonged storage or analysis time | Minimize the time the deuterated standard is in an aqueous or protic matrix before analysis.[1] |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
Objective: To determine if the deuterated internal standard is undergoing isotopic exchange under the specific analytical conditions (matrix, solvent, pH, temperature).[1][4]
Methodology:
-
Prepare Stability Test Solutions:
-
Incubate Under Method Conditions:
-
LC-MS/MS Analysis:
-
Analyze the aliquots from each time point.
-
Monitor the mass transition for the deuterated internal standard and, crucially, the mass transition for the corresponding unlabeled analyte.[1]
-
-
Data Analysis:
-
For each time point, calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard.
-
A significant increase in this ratio over time, particularly in the matrix samples (Set A), indicates that isotopic exchange is occurring.[1]
-
Experimental Workflow Diagram:
Caption: Experimental workflow for evaluating the stability of a deuterated standard.
Protocol 2: Assessing the Isotopic Purity of a Deuterated Internal Standard
Objective: To determine the contribution of the unlabeled analyte present as an impurity in the stock deuterated internal standard.[1][4]
Methodology:
-
Prepare a High-Concentration Standard Solution:
-
Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher (e.g., 100-fold) than that used in your analytical method.[12]
-
-
LC-HRMS Analysis (Recommended):
-
Inject the high-concentration solution into a high-resolution mass spectrometer (HRMS).
-
Acquire the full scan mass spectrum to clearly resolve the isotopic peaks.[1]
-
-
Data Acquisition & Analysis:
-
Measure the signal intensity (peak area) for the primary deuterated isotopologue.
-
Measure the signal intensity at the m/z of the unlabeled analyte.[8]
-
Calculate the percentage of the unlabeled analyte signal relative to the sum of all isotopologue signals. This provides an estimate of the isotopic purity. A value of <2% unlabeled analyte is typical for a standard with ≥98% isotopic purity.[1]
-
Logical Diagram for Purity Assessment:
Caption: A workflow for addressing internal standard purity problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ukisotope.com [ukisotope.com]
- 12. benchchem.com [benchchem.com]
Optimizing mobile phase composition for Methomyl separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the HPLC separation of Methomyl.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for Methomyl separation in reversed-phase HPLC?
A common starting point for the reversed-phase HPLC separation of Methomyl and other carbamates is a mixture of water and an organic solvent, typically acetonitrile (B52724) (ACN) or methanol (B129727).[1][2] A simple isocratic mobile phase of 50:50 acetonitrile and pure water has been used successfully.[3] For method development, you can begin with a gradient to determine the approximate solvent strength needed for elution and then optimize for an isocratic method if desired.
Q2: How do I choose between methanol and acetonitrile as the organic solvent?
Acetonitrile generally offers lower viscosity and better UV transparency compared to methanol.[2] However, the choice can significantly impact separation selectivity.[4][5] If you are not achieving adequate separation with one, it is often worthwhile to try the other. Note that methanol has a lower elution strength than acetonitrile in reversed-phase chromatography, so if you switch from ACN to methanol at the same percentage, retention times will likely increase.[4]
Q3: Does the pH of the mobile phase matter for Methomyl analysis?
Yes, the pH of the mobile phase is a critical parameter in HPLC method development, especially for ionizable compounds.[6][7] For reproducible results, especially when dealing with complex samples, using a buffer to control the pH is recommended. For ionizable analytes, it is best to use a buffer with a pH at least 2 units away from the compound's pKa to ensure it exists in a single form, which prevents split peaks.
Q4: When should I use a gradient elution versus an isocratic one?
Gradient elution, where the mobile phase composition changes during the run, is useful for screening complex samples containing compounds with a wide range of polarities.[5][6] It helps to elute strongly retained compounds in a reasonable time while still providing good separation for early-eluting peaks.[5] Isocratic elution (constant mobile phase composition) is simpler, more robust, and often preferred for routine quality control analyses once the separation conditions have been optimized.
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Specific Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica-based column packing can interact with basic analytes, causing tailing. | Reduce the mobile phase pH to suppress silanol activity. A pH of around 3.0 is often effective.[8] Alternatively, use a modern, end-capped column with low silanol activity. |
| Column Overload: Injecting too much sample can lead to peak tailing. | Dilute the sample and re-inject. If the peak shape improves, the column was likely overloaded.[9] | |
| Contamination: Buildup of strongly retained compounds on the column inlet can distort peak shape.[10] | Use a guard column to protect the analytical column.[10] Flush the column with a strong solvent. | |
| Peak Broadening | Solvent Mismatch: The sample solvent is significantly stronger than the mobile phase, causing the sample band to spread before reaching the column. This is common for early-eluting peaks like Methomyl, especially when using extracts from QuEChERS methods (high ACN content).[11] | Dissolve the final sample extract in the mobile phase itself.[9][12] If this is not possible, reduce the injection volume.[9] |
| Incorrect Flow Rate or Temperature: A flow rate that is too high or a temperature that is too low can lead to broader peaks.[13] | Optimize the flow rate; decreasing it may sharpen the peak.[13] Increase the column temperature slightly (e.g., to 30-35 °C) to improve efficiency.[13] | |
| Split Peaks | Sample Solvent Effect: Severe mismatch between the sample solvent and the mobile phase.[11] | The primary solution is to dissolve the sample in the mobile phase.[9][12] |
| Column Collapse/Clogged Frit: A void at the head of the column or a partially blocked inlet frit can distort the flow path.[9][14] | Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. | |
| Co-eluting Interference: An impurity is eluting very close to the Methomyl peak.[14] | Adjust the mobile phase composition (solvent ratio, pH, or organic solvent type) to improve resolution. |
Experimental Protocols & Data
Protocol: General Method Development for Methomyl
This protocol outlines a systematic approach to developing a robust HPLC method for Methomyl separation.
-
Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Initial Mobile Phase & Gradient:
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Run a broad scouting gradient from 10% B to 90% B over 20 minutes to determine the approximate elution conditions for Methomyl.
-
-
Wavelength Selection: Use a UV detector set to an appropriate wavelength for Methomyl, such as 254 nm.[3]
-
Optimization of Organic Solvent Ratio: Based on the scouting gradient, develop an isocratic method. For example, if Methomyl elutes at 40% ACN in the gradient, start isocratic testing around 35-45% ACN. Adjust the ratio to achieve a suitable retention time (typically between 3 and 10 minutes).
-
pH and Buffer Optimization: If peak shape is poor (e.g., tailing), prepare the aqueous portion of the mobile phase (Mobile Phase A) with a buffer. A phosphate (B84403) buffer at a concentration of 20 mM, adjusted to pH 3.0, is a good starting point to minimize silanol interactions.[6]
-
Sample Solvent Consideration: For best results, ensure the final sample is dissolved in the optimized mobile phase.[12]
-
Final Validation: Once optimal conditions are found, perform validation experiments to confirm method robustness, linearity, accuracy, and precision.
Table 1: Example HPLC Conditions for Methomyl & Carbamate Analysis
| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Methomyl & Metabolite | Not Specified | 50:50 Acetonitrile:Water | 0.8 mL/min | UV at 254 nm | [3] |
| Carbamates | C18 Intersil 5 µm (250 x 4.6 mm) | 33:67 Water:Acetonitrile | 1.0 mL/min | UV at 205 nm | [1] |
| Carbamates | Acclaim Carbamate 3 µm | Gradient elution with ACN/Methanol/Water | Not Specified | Fluorescence | [15] |
| Methomyl | Not Specified | Acidified Methanol/Water | Not Specified | UV | [16][17] |
Visual Workflow Guides
Caption: A logical workflow for troubleshooting common HPLC peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mastelf.com [mastelf.com]
- 3. researchgate.net [researchgate.net]
- 4. Q: If I switch to methanol, do the retention times change? Also, is it possible to continue using the same column? : Shimadzu (Europe) [shimadzu.eu]
- 5. youtube.com [youtube.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. welch-us.com [welch-us.com]
- 8. agilent.com [agilent.com]
- 9. bvchroma.com [bvchroma.com]
- 10. lcms.cz [lcms.cz]
- 11. lcms.cz [lcms.cz]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. peak shape problem - Chromatography Forum [chromforum.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. scispace.com [scispace.com]
- 17. [PDF] A METHOD FOR DETERMINATION OF METHOMYL BY HPLC TECHNIQUES WITH DETECTION OF UV IN VEGETABLE SAMPLES | Semantic Scholar [semanticscholar.org]
Dealing with co-eluting interferences in Methomyl chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences in Methomyl chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-eluting interferences in Methomyl analysis?
Co-eluting interferences in Methomyl chromatography primarily stem from matrix effects, where components of the sample matrix co-elute with Methomyl and interfere with its detection and quantification.[1][2] This can lead to signal suppression or enhancement, impacting the accuracy and precision of the results.[1][3] Complex matrices such as tobacco, herbs, spices, and various food products are particularly prone to causing significant matrix effects.[2]
Q2: What are the typical analytical challenges encountered when analyzing Methomyl in complex samples?
The primary challenges include:
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Poor retention: Methomyl exhibits poor retention on many conventional reversed-phase columns like C18.[2]
-
Matrix-induced signal suppression/enhancement: Co-eluting matrix components can interfere with the ionization of Methomyl in the mass spectrometer source, leading to inaccurate quantification.[1][2]
-
False positives/negatives: Interfering compounds can have similar mass-to-charge ratios (m/z) as Methomyl, potentially leading to false positive or negative results in MS/MS analysis.[1]
-
Decreased sensitivity: High matrix background can reduce the signal-to-noise ratio, making it difficult to detect low levels of Methomyl.
Q3: What are the recommended sample preparation techniques to minimize interferences?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis, including Methomyl, in various matrices.[2] Modifications to the standard QuEChERS protocol, such as using different sorbents like graphitized carbon black (GCB) for pigmented matrices or C18 for fatty matrices, can further enhance cleanup and reduce interferences. For highly complex matrices like tobacco, a simplified QuEChERS protocol followed by two-dimensional liquid chromatography (2D-LC) has been shown to be very effective.[2]
Troubleshooting Guides
Issue 1: Poor peak shape or retention for Methomyl
-
Symptom: Tailing peaks, broad peaks, or inconsistent retention times for the Methomyl standard and samples.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Column Chemistry | Methomyl has poor retention on standard C18 columns.[2] Consider using alternative column chemistries such as a Phenyl column (e.g., XB-Phenyl) or an ADME column which have shown better retention and selectivity for Methomyl.[2] |
| Mobile Phase Composition | Optimize the mobile phase. For reversed-phase chromatography, a gradient elution with acetonitrile (B52724) or methanol (B129727) and water is common. Adjusting the organic solvent percentage, pH, or adding a small amount of an additive like formic acid can improve peak shape. |
| Column Degradation | The column may be contaminated or degraded. Flush the column with a strong solvent or, if necessary, replace it. |
| Extra-column Volume | Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause peak broadening. Minimize the length and internal diameter of all connections. |
Issue 2: Suspected Matrix Effects (Signal Suppression or Enhancement)
-
Symptom: Lower or higher than expected recovery of Methomyl in spiked samples compared to the standard in a clean solvent. Inconsistent results between different sample matrices.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Co-eluting Matrix Components | The sample matrix contains compounds that elute at the same time as Methomyl and affect its ionization in the MS source. |
| Insufficient Sample Cleanup | The sample preparation method is not adequately removing interfering matrix components. |
| Solutions: | |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects. |
| Sample Dilution | Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure that the Methomyl concentration remains above the limit of quantification (LOQ). |
| Stable Isotope Labeled Internal Standard | Use a stable isotope-labeled internal standard for Methomyl. This is the most effective way to correct for matrix effects as the internal standard will be affected in the same way as the native analyte. |
| Optimize Sample Preparation | Modify the QuEChERS or other sample preparation methods. Experiment with different dispersive SPE (d-SPE) sorbents to target the removal of specific interferences. |
| Advanced Chromatographic Techniques | If available, utilize two-dimensional liquid chromatography (2D-LC) to significantly enhance separation and reduce matrix effects.[2] A heart-cutting 2D-LC approach can selectively transfer the fraction containing Methomyl from the first dimension column to a second, different column for further separation.[2] |
Experimental Protocols
Protocol 1: Simplified QuEChERS for Tobacco Samples
This protocol is adapted from a study on Methomyl residue in tobacco.[2]
-
Extraction:
-
Weigh 2.00 g of homogenized tobacco powder into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and shake for 1 minute.
-
Add 10 mL of acetonitrile (ACN) and shake for 2 minutes.
-
Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate).
-
Shake vigorously for 2 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
-
Cleanup (for LC-MS/MS):
-
Take 1 mL of the ACN supernatant and add it to a dispersive SPE (d-SPE) tube containing appropriate sorbents.
-
Shake for 2 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Filter the upper layer through a 0.22 µm filter before analysis.
-
Protocol 2: Heart-Cutting 2D-LC-MS/MS for High-Interference Matrices
This protocol provides a general workflow based on a successful method for Methomyl in tobacco.[2]
-
First Dimension (1D) Separation:
-
Column: XB-Phenyl column.[2]
-
Mobile Phase: Methanol/water gradient.
-
Flow Rate: Optimized for initial separation.
-
-
Heart-Cutting:
-
A six-port valve is used to divert the effluent from the 1D column.
-
The time window corresponding to the elution of Methomyl is selectively transferred to the second dimension.
-
-
Second Dimension (2D) Separation:
-
Column: ADME column.[2]
-
Mobile Phase: Acetonitrile/water gradient (for stronger elution).
-
Flow Rate: Optimized for final separation and introduction into the mass spectrometer.
-
-
Detection:
-
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of Methomyl.
-
Data Presentation
Table 1: Comparison of Analytical Methods for Methomyl Determination in Various Matrices [2]
| Method | Sample Matrix | Sample Pretreatment | Linear Range | LOD | Recovery (%) |
| LC-MS/MS | Tea | Matrix solid-phase dispersion and concentration | 1–500 ng/L | 0.55 ng/g | 94.8–98.2 |
| LC-MS/MS | Citrus fruits | Liquid extraction and concentration | 0.010–0.150 mg/kg | 0.2 µg/kg | 98–103 |
| LC-MS/MS | Blood and brain tissue | QuEChERS | 0.5–500 ng/g | 0.1 ng/mL (blood), 0.2 ng/g (brain) | 90–101 (blood), 84–121 (brain) |
| 2D-LC-MS/MS | Tobacco | Simplified QuEChERS | 2.5–500 ng/mL | 0.69 ng/mL | 93.1–108.2 |
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Strategies for mitigating matrix effects.
References
Troubleshooting low recovery of Methomyl-d3 during sample extraction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Methomyl-d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound during solid-phase extraction (SPE)?
Low recovery of this compound during SPE can stem from several factors:
-
Improper Sorbent Selection: The choice of sorbent material is critical and depends on the polarity of Methomyl (B1676398) and the sample matrix.
-
Inadequate Conditioning/Equilibration: Failure to properly prepare the sorbent can lead to poor retention of the analyte.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained.
-
Inappropriate Wash Solvent: Using a wash solvent that is too strong can prematurely elute the this compound along with interferences.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
Sorbent Drying: Allowing a silica-based sorbent to dry out between conditioning and sample loading can significantly reduce recovery.
-
Incorrect Flow Rate: A flow rate that is too fast during sample loading can prevent efficient interaction between the analyte and the sorbent.
Q2: I'm experiencing low this compound recovery with liquid-liquid extraction (LLE). What should I investigate?
For LLE, consider the following troubleshooting steps:
-
Solvent Immiscibility and Polarity: Ensure the extraction solvent is immiscible with the sample matrix and has a high affinity for Methomyl. Methomyl is soluble in many organic solvents like methanol (B129727), acetone, and ethanol.[1][2]
-
pH of the Aqueous Phase: The stability and charge state of Methomyl can be influenced by pH. Methomyl is more stable in neutral or slightly acidic conditions (pH 5-7) and degrades in alkaline conditions (pH > 7).[1] Adjusting the sample pH can improve partitioning into the organic phase.
-
Formation of Emulsions: Emulsions at the solvent interface can trap the analyte, leading to poor recovery.[3] To break emulsions, try centrifugation, adding salt (salting out), or gentle swirling instead of vigorous shaking.[3]
-
Insufficient Extraction Volume or Repetitions: A single extraction may not be sufficient. Perform multiple extractions with smaller volumes of fresh solvent to improve recovery.
Q3: Can the stability of this compound affect my recovery rates?
Yes, the stability of this compound is a crucial factor. Methomyl is susceptible to degradation under certain conditions:
-
pH: It is unstable in alkaline solutions. The half-life of methomyl in water at pH 9 is 30 days, while it is stable at pH 5 and 7 for at least 30 days.[1]
-
Temperature: Although stable up to 140°C, prolonged exposure to high temperatures during sample processing (e.g., evaporation steps) should be minimized.[1]
-
Enzymatic Degradation: In biological matrices, enzymatic activity can degrade the analyte.[4] Using cryogenic processing or rapid extraction can minimize these losses.
Q4: What is the QuEChERS method, and can it be used for this compound extraction?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples.[4] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a cleanup step with dispersive solid-phase extraction (dSPE).[4] The QuEChERS method is well-suited for Methomyl analysis and can provide good recoveries.[4][5]
Troubleshooting Guide
Low Recovery of this compound: A Step-by-Step Troubleshooting Workflow
If you are experiencing low recovery of your internal standard, this compound, the following workflow can help you identify and resolve the issue.
Caption: Troubleshooting workflow for low this compound recovery.
Quantitative Data Summary
The expected recovery for Methomyl can vary depending on the extraction method and sample matrix. The use of a deuterated internal standard like this compound is crucial to correct for these variations.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Typical Matrix | Water, Urine | Biological Fluids, Tissues | Fruits, Vegetables, Soil, Biological Tissues |
| Reported Recovery Range | 80-110% | 70-95% | 85-110% |
| Key Optimization Factors | Sorbent type, elution solvent, pH, flow rate | Extraction solvent, pH, number of extractions | dSPE sorbent, solvent type, salt composition |
| Common Issues | Analyte breakthrough, incomplete elution | Emulsion formation, poor partitioning | Matrix effects, analyte degradation |
| References | [6][7] | [4] | [4][5][8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples
This protocol is a general guideline and may require optimization for specific water matrices.
-
Cartridge Selection: Choose a C18 or a polymeric reversed-phase (e.g., Oasis HLB) SPE cartridge.
-
Conditioning: Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Adjust the water sample (e.g., 100 mL) to a pH between 5 and 7. Add the this compound internal standard. Load the sample onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-20 minutes to remove residual water.
-
Elution: Elute the this compound with two 3 mL aliquots of a suitable organic solvent such as acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Biological Fluids
This protocol is a general guideline for matrices like plasma or urine.
-
Sample Preparation: To 1 mL of the biological fluid in a glass tube, add the this compound internal standard.
-
pH Adjustment: Adjust the sample pH to ~6.0 with a suitable buffer or dilute acid.
-
Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).
-
Mixing: Cap the tube and vortex for 2-5 minutes. To avoid emulsions, gentle rocking may be preferred.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction (steps 3-6) with a fresh aliquot of organic solvent for better recovery.
-
Evaporation and Reconstitution: Combine the organic extracts, evaporate to dryness under nitrogen, and reconstitute in mobile phase for analysis.
Protocol 3: QuEChERS for this compound from Plant Material
This protocol is based on the original unbuffered QuEChERS method.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spiking: Add the this compound internal standard.
-
Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
-
Partitioning: Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride. Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 3000-4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent. For pigmented samples, graphitized carbon black (GCB) may be added.
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
Analysis: Take an aliquot of the final extract for direct LC-MS analysis or after appropriate dilution.
Chemical Properties and Extraction Logic
The extraction strategy for this compound is dictated by its chemical properties.
References
- 1. Methomyl (EHC 178, 1996) [inchem.org]
- 2. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis and toxicity of methomyl and ametryn after biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Methomyl-d3 Solid-Phase Extraction (SPE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of different Solid-Phase Extraction (SPE) cartridges on the recovery of Methomyl-d3. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing low recovery of this compound during our SPE cleanup. What are the common causes and how can we troubleshoot this issue?
Low recovery of polar analytes like this compound is a common challenge in SPE. The issue can typically be traced to one or more steps in the extraction process. Here’s a systematic approach to troubleshooting:
Step 1: Pinpoint the Source of Analyte Loss
To effectively troubleshoot, it's crucial to identify where the this compound is being lost. Collect and analyze the following fractions separately:
-
Load Fraction: The initial sample that passes through the cartridge.
-
Wash Fraction(s): The solvent(s) used to remove impurities.
-
Elution Fraction(s): The solvent used to recover this compound.
Analysis of these fractions will reveal at which stage the analyte is being lost, guiding your optimization efforts.
Step 2: Address Common Causes of Low Recovery
| Common Cause | Troubleshooting Steps |
| Improper Sorbent Conditioning/Equilibration | Ensure the sorbent is properly wetted. For reversed-phase cartridges (e.g., C18, HLB), first condition with an organic solvent like methanol (B129727), followed by equilibration with an aqueous solution similar in composition to your sample. Do not let silica-based sorbents dry out between these steps. |
| Incorrect Sample pH | The pH of the sample can significantly affect the retention of ionizable compounds. For reversed-phase SPE, ensure the pH of your sample is adjusted to keep this compound in its neutral form to maximize hydrophobic interactions with the sorbent. |
| Sample Loading Flow Rate is Too High | A high flow rate during sample loading can prevent sufficient interaction between this compound and the sorbent, leading to breakthrough. Reduce the flow rate to approximately 1-2 mL/min. |
| Wash Solvent is Too Strong | The wash solvent may be prematurely eluting the this compound along with interferences. Decrease the organic strength of your wash solvent. For instance, if you are using 20% methanol, try a lower concentration. |
| Elution Solvent is Too Weak | The elution solvent may not be strong enough to desorb the this compound from the sorbent. Increase the organic strength of the elution solvent (e.g., from 70% to 90% or 100% methanol) or switch to a stronger solvent. |
| Insufficient Elution Volume | The volume of the elution solvent may be inadequate to fully recover the analyte. Try using a larger volume or eluting with multiple smaller aliquots. |
| Sorbent Overload | The amount of analyte and/or matrix components may be exceeding the capacity of the SPE cartridge. Consider reducing the sample volume or using a cartridge with a higher sorbent mass. |
Q2: Which type of SPE cartridge is best for this compound recovery?
The optimal SPE cartridge for this compound depends on the sample matrix and the desired level of cleanup. Polymeric sorbents are often favored over traditional silica-based sorbents for the extraction of a wide range of pesticides, including polar compounds like methomyl (B1676398).
-
Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These cartridges, often based on polystyrene-divinylbenzene-N-vinylpyrrolidone copolymers, generally provide better retention and recovery for a broader range of analytes compared to silica-based C18 cartridges.[1] In a comparative study of 65 pesticides, Oasis PRiME HLB was selected as the best candidate due to the high retention of the analytes of interest.[1]
-
Mixed-Mode Sorbents (e.g., Cleanert TPT): These cartridges contain multiple layers of different sorbents (e.g., amide-modified polystyrene, graphitized carbon black, and polyamine silica) and can offer superior cleanup for complex matrices like tea by effectively removing a wide range of interferences.[2]
-
Silica-Based Sorbents (e.g., C18): While widely used, C18 cartridges may show lower recovery for more polar compounds compared to polymeric sorbents.[1]
Q3: Can the QuEChERS method be used as an alternative to SPE for this compound analysis?
Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective alternative to traditional SPE for the analysis of pesticide residues in various matrices. For certain applications, QuEChERS can offer higher recovery rates and is often faster and simpler to perform.[3]
Quantitative Data on Methomyl Recovery
The following table summarizes recovery data for methomyl from a multi-residue analysis study in surface water, comparing different SPE cartridges.
| SPE Cartridge | Sorbent Type | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Oasis PRiME HLB | Polymeric | 95-105 | <10 |
| Oasis HLB | Polymeric | 85-95 | <15 |
| Strata X Pro | Polymeric | 80-90 | <15 |
| Strata C18-E | Silica-based | 70-85 | <20 |
Data is approximated from graphical representations in a multi-residue pesticide analysis study and is intended for comparative purposes.[1]
Experimental Protocols
General SPE Protocol for this compound using a Polymeric Cartridge (e.g., Oasis HLB)
This protocol provides a general starting point for the solid-phase extraction of this compound from an aqueous matrix. Optimization may be required for specific sample types.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of reagent water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the this compound from the cartridge with two 2 mL aliquots of acetonitrile (B52724) or a suitable organic solvent.
-
Collect the eluate for analysis.
-
Diagrams
Caption: General workflow for Solid-Phase Extraction of this compound.
Caption: Troubleshooting logic for low this compound recovery in SPE.
References
Using a divert valve to reduce matrix load in LC-MS analysis of Methomyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a divert valve to reduce matrix load in the LC-MS analysis of Methomyl.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Poor Peak Shape (Splitting, Broadening, or Tailing) for Methomyl
-
Question: My chromatogram for Methomyl shows poor peak shape, especially when injecting samples in acetonitrile (B52724). What is the likely cause and how can I resolve this?
-
Answer: Poor peak shape for early eluting analytes like Methomyl is often caused by the injection of a sample solvent that is stronger than the initial mobile phase.[1][2] This is common when using QuEChERS extraction methods, which result in a final extract in acetonitrile.[1][2][3] To resolve this, a divert valve can be used to divert the early part of the elution, which contains the majority of the unretained matrix components and the strong solvent front, to waste before it enters the mass spectrometer.[1][4][5] This technique has been shown to significantly improve the peak shape of Methomyl.[1][6]
Issue 2: Low Signal-to-Noise (S/N) Ratio for Methomyl
-
Question: I am experiencing a low S/N ratio for Methomyl. How can I improve it?
-
Answer: A low S/N ratio can be a result of matrix effects, where co-eluting compounds from the sample matrix suppress the ionization of Methomyl in the MS source.[7][8][9][10][11] By using a divert valve, you can divert the non-retained and early-eluting matrix components to waste.[4][5] This reduces the amount of matrix entering the ion source at the same time as your analyte, thereby minimizing ion suppression and improving the S/N ratio.[1][6] Optimizing the divert valve timing is crucial for achieving the best S/N ratio.[1][6]
Issue 3: Pressure Spikes at the Beginning of the Chromatographic Run
-
Question: I am observing a significant pressure spike at the beginning of my run when using the divert valve. Is this normal, and can it affect my results?
-
Answer: It is common to observe a pressure disturbance when a high-pressure valve is switched. This spike is generally reproducible and should not affect the chromatography of later-eluting compounds like Methomyl if the system has time to re-equilibrate. However, if the spike is excessively large or inconsistent, it may indicate a problem with the valve itself, such as a worn rotor seal, which may require maintenance.
Issue 4: Contamination of the Mass Spectrometer Source
-
Question: My MS source gets contaminated quickly when analyzing complex matrices for Methomyl. How can a divert valve help with this?
-
Answer: A primary function of a divert valve is to prevent contamination of the mass spectrometer.[4][5] By diverting the initial part of the chromatographic run, which often contains high concentrations of salts, sugars, and other matrix components, to waste, you significantly reduce the amount of non-volatile material entering the MS source. This leads to a cleaner source, more stable instrument performance, and less frequent downtime for cleaning.[5]
Frequently Asked Questions (FAQs)
Q1: What is a divert valve and how does it work in LC-MS analysis?
A1: A divert valve is a switching valve installed between the LC column and the mass spectrometer.[12][13] It allows the user to direct the flow from the column to either the MS detector or to a waste container at specific times during the chromatographic run.[4][5] This is particularly useful for diverting highly concentrated and unretained components at the beginning of the run, or for diverting high concentrations of analyte that are not of interest later in the run.
Q2: What is the optimal divert valve timing for Methomyl analysis?
A2: The optimal divert time depends on the specific chromatographic conditions, including the column, mobile phase, and flow rate. For early-eluting pesticides like Methomyl, the goal is to divert the solvent front and unretained matrix components without losing the analyte peak. In one study using a C18 column, an optimal divert time of 1.30 minutes was determined to provide the best combination of peak shape and S/N ratio for Methomyl.[1][6] It is recommended to determine the optimal timing empirically for your specific method by analyzing a standard and observing the retention time of Methomyl.
Q3: Can using a divert valve affect the retention time of Methomyl?
A3: The divert valve itself should not significantly alter the retention time of Methomyl, as it is positioned after the analytical column.[12] However, large pressure fluctuations caused by valve switching could potentially have a minor effect on the chromatography. It is important to ensure the valve is functioning correctly and that the system pressure stabilizes quickly after the switch.
Q4: What are the key parameters to consider when setting up a divert valve method for Methomyl?
A4:
-
Divert Start Time: This should be at the beginning of the run (time zero).
-
Divert End Time: This is the most critical parameter. It should be set to just before the Methomyl peak begins to elute from the column. This time needs to be optimized for your specific chromatographic method.
-
Plumbing: Ensure the valve is correctly plumbed between the column and the MS, with a line directed to a waste container.[12]
-
Software Control: The divert valve should be controlled by the chromatography data system software to ensure precise and reproducible switching times.[1][13]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Methomyl with a Divert Valve
This protocol is based on a method for the analysis of early-eluting pesticides in acetonitrile solutions.[1]
1. Sample Preparation (QuEChERS)
-
A standard QuEChERS extraction method is used, resulting in the final sample extract being in acetonitrile.[3][14]
2. LC-MS/MS System and Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Divert Valve: A 2-position, 6-port switching valve installed between the column outlet and the MS inlet.[4][12]
-
Analytical Column: A C18 reversed-phase column.
-
Mobile Phase:
-
A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 2 mM formic acid.[1]
-
B: Methanol with 5 mM ammonium formate and 2 mM formic acid.[1]
-
-
Gradient: A suitable gradient to separate Methomyl from other components.
-
Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5 µL.[1]
3. Divert Valve Program
-
The divert valve is programmed to divert the flow to waste from the beginning of the run (0 minutes) until a set time just before the elution of Methomyl.
-
Based on a published study, an optimal divert time was found to be 1.30 minutes.[1][6] This time should be optimized for your specific chromatographic conditions.
4. MS Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
MRM Transitions for Methomyl:
Data Presentation
Table 1: Effect of Divert Valve Timing on Methomyl Peak Shape and S/N Ratio
| Divert Valve Time (minutes) | Methomyl Peak Shape | RMS S/N Ratio |
| 0 (No Divert) | Poor (Splitting/Broadening) | Low |
| 1.30 | Good | Optimal |
| >1.30 | Good | May decrease if analyte is partially diverted |
Data is illustrative and based on findings from Thermo Fisher Scientific Application Note 572.[1][2]
Visualizations
Caption: Experimental workflow for LC-MS analysis of Methomyl using a divert valve.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Diverter Valve.pptx [slideshare.net]
- 5. m.youtube.com [m.youtube.com]
- 6. lcms.cz [lcms.cz]
- 7. it.restek.com [it.restek.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromtech.com.au [chromtech.com.au]
- 10. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. (LCMS) Switching between Using the System with or | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Methomyl using Methomyl-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide. The focus is on methods employing its deuterated internal standard, Methomyl-d3, to ensure high accuracy and precision. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflow and the compound's mechanism of action.
Comparative Analysis of Analytical Methods
The quantification of Methomyl in various matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers superior sensitivity and selectivity compared to older methods like gas chromatography (GC) or high-performance liquid chromatography with UV detection (HPLC-UV)[1]. The use of a stable isotope-labeled internal standard, this compound, is crucial for correcting matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the results.[2]
Below is a summary of performance data from various validated LC-MS/MS methods for Methomyl analysis.
| Parameter | Method 1: 2D-LC-MS/MS (Tobacco)[3][4] | Method 2: LC-MS/MS (Animal Stomach Contents)[5] | Method 3: UPLC-MS (Mint)[6] |
| Linearity (Range) | 2.5 - 500 ng/mL | Not Specified | 1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.9995 | Not Specified | 0.9938 |
| Limit of Detection (LOD) | 0.69 ng/mL | 1.65 ng/g | Not Specified |
| Limit of Quantification (LOQ) | 2.30 ng/mL | 5 ng/g | Not Specified |
| Recovery | 93.1% - 108.2% | 95 ± 4.25% | Not Specified |
| Precision (RSD) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
A robust and widely adopted sample preparation technique for the analysis of pesticide residues, including Methomyl, in complex matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2][7]
QuEChERS Sample Preparation Protocol
This protocol is adapted from a miniaturized QuEChERS-based methodology for blood and brain tissue and is applicable to various biological matrices with minor modifications.[2]
a. Extraction:
-
To a 1.5 mL microcentrifuge tube, add a 100 µL aliquot of the homogenized sample (e.g., tissue homogenate, blood).
-
Add 10 µL of the this compound internal standard solution.
-
Add 400 µL of acetonitrile (B52724).
-
Vortex the tube thoroughly.
-
Centrifuge at 1300 x g for 10 minutes.
b. Partitioning and Cleanup:
-
Transfer the clear supernatant to a new tube containing approximately 0.2 g of QuEChERS extraction salt (e.g., 4:1 MgSO₄/NaOAc).
-
Vortex and centrifuge to partition the acetonitrile from the aqueous layer.
-
The final cleanup step can involve dispersive solid-phase extraction (dSPE) with C18 and/or primary secondary amine (PSA) sorbents to remove interfering matrix components.[2]
LC-MS/MS Instrumental Analysis
The following are typical instrumental parameters for the analysis of Methomyl and this compound.
-
Chromatographic Column: A reversed-phase column, such as a C18 or a specialized pesticide analysis column, is commonly used.
-
Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both containing a small percentage of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Methomyl and this compound are monitored.
Visualizing the Workflow and Mechanism of Action
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of Methomyl using an internal standard and LC-MS/MS.
References
- 1. food.actapol.net [food.actapol.net]
- 2. QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
Navigating the Maze: An Inter-Laboratory Comparison for Carbamate Pesticide Analysis
A guide for researchers and analytical professionals on the cross-validation of methods for the detection and quantification of carbamate (B1207046) pesticides in various matrices. This document provides a comparative overview of common analytical techniques, supported by performance data from various studies, detailed experimental protocols, and a standardized workflow for conducting inter-laboratory comparisons to ensure data reliability and consistency across different testing facilities.
The accurate detection and quantification of carbamate pesticides are paramount in ensuring food safety and environmental quality. As regulatory standards become more stringent, the need for robust and reproducible analytical methods is critical. This guide is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methodologies for carbamate pesticide residue analysis.
Performance Comparison of Analytical Methods
The choice of an analytical method for carbamate analysis is influenced by several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of commonly employed techniques, providing a snapshot of their capabilities.
Table 1: Performance Characteristics of Chromatographic Methods for Carbamate Pesticide Analysis
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Common Matrices |
| GC-MS | >0.99 | 0.4 - 2.8 µg/kg[1] | 1.2 - 9.2 µg/kg[1] | 87 - 104.4%[1] | 1.7 - 8.49%[1] | Alcoholic beverages, fermented foods, plasma[1] |
| LC-MS/MS | >0.996 | 0.05 - 0.63 µg/L; 0.2 - 2.0 µg/kg[1][2] | 0.20 - 5.0 µg/kg[1][2] | 70.9 - 119%; 88.1 - 118.4%[1][2] | 1.0 - 11%; <10%[1][2] | Alcoholic beverages, food, biological matrices, fruits, vegetables, green tea[1][2] |
| HPLC-FLD (with derivatization) | >0.99 | Comparable to GC-MS[1] | Comparable to GC-MS[1] | 83 - 107%[3] | < 6%[3] | Various |
Table 2: Performance of a Modified QuEChERS and LC-MS/MS Method for Carbamate Analysis in Soil
| Parameter | Value |
| Correlation Coefficient (r) | >0.995 |
| LOD | 0.010 - 0.130 µg/kg[4] |
| Spiked Recoveries (1 µg/kg) | 64.9 - 94.2%[4] |
| Spiked Recoveries (10 µg/kg) | 64.7 - 104.7%[4] |
| Relative Standard Deviations | 1.98 - 16.83%[4] |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible and comparable analytical results. Below are outlines of widely used methods for the extraction and analysis of carbamate pesticides.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation
The QuEChERS method is a popular and effective technique for extracting pesticide residues from a wide variety of food matrices.[1]
1. Sample Preparation:
- Homogenize 10-15 g of the sample (e.g., fruit, vegetable).[1]
2. Extraction:
- Place the homogenized sample into a 50 mL centrifuge tube.
- Add 10-15 mL of acetonitrile (B52724).[1]
- Add magnesium sulfate (B86663) and sodium chloride for partitioning.[1]
- Shake the tube vigorously and then centrifuge.[1]
3. Clean-up (Dispersive Solid-Phase Extraction - d-SPE):
- Take an aliquot of the acetonitrile supernatant.
- Transfer it to a d-SPE tube containing a primary secondary amine (PSA) sorbent and magnesium sulfate. For samples with pigments like chlorophyll, graphitized carbon black (GCB) can be added to the d-SPE tube.[3][5] For samples with fat content, C18 sorbent can be included.[5]
- Vortex the tube and then centrifuge.[1]
- The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of thermally stable and volatile carbamates.
1. Injection:
- Inject a small volume (typically 1-2 µL) of the cleaned-up extract into the GC inlet.
2. Gas Chromatography:
- Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
- Oven Temperature Program: A programmed temperature gradient is used to separate the different carbamate pesticides.
- Carrier Gas: Helium is typically used as the carrier gas.
3. Mass Spectrometry:
- Ionization: Electron ionization (EI) is the most common ionization technique.
- Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full-scan mode for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is highly sensitive and specific, making it suitable for the analysis of a wide range of carbamates, including those that are thermally labile.[3]
1. Liquid Chromatography:
- Column: A reverse-phase C18 column is commonly used for separation.[2]
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate, is used to elute the carbamates.[3]
2. Mass Spectrometry:
- Ionization: Electrospray ionization (ESI) is the most common ionization source, typically operated in positive ion mode.
- Detection: The analysis is performed using multiple reaction monitoring (MRM) for quantification, which provides high selectivity and sensitivity.[2][3] An enhanced product ion (EPI) scan can be used for confirmation of the pesticide's presence.[2]
Inter-Laboratory Comparison Workflow
To ensure consistency and reliability of analytical results across different laboratories, a structured inter-laboratory comparison or proficiency testing program is essential.[6] This involves the analysis of a common sample by multiple laboratories and a statistical evaluation of the results.
Caption: Workflow for an inter-laboratory comparison study.
The workflow begins with a coordinating body preparing and distributing a homogeneous test material to participating laboratories. Each laboratory analyzes the material and submits its results. The coordinating body then performs a statistical analysis, often calculating Z-scores to compare each laboratory's performance against the consensus value. Based on the outcomes, laboratories can identify areas for improvement and implement corrective actions to ensure the accuracy and reliability of their carbamate pesticide analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ams.usda.gov [ams.usda.gov]
A Comparative Guide to Proficiency Testing Schemes for Pesticide Residue Analysis in Food
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of pesticide residue analysis is paramount. Proficiency testing (PT) schemes are a cornerstone of laboratory quality assurance, providing an independent assessment of analytical performance and comparability. This guide offers a detailed comparison of major PT schemes available for pesticide residue analysis in various food matrices, supported by insights into their operational protocols and data presentation.
Comparison of Major Proficiency Testing Scheme Providers
Selecting the appropriate PT scheme depends on a laboratory's specific needs, including the range of accredited analyses, desired matrices, and the scope of target pesticides. Below is a summary of key providers and their offerings.
| Feature | LGC AXIO Proficiency Testing | Fapas® (from Fera Science Ltd.) | European Union Reference Laboratories (EURLs) | Bipea | TestQual |
| Accreditation | ISO/IEC 17043[1][2] | ISO/IEC 17043[3] | ISO/IEC 17043[4][5][6] | COFRAC accredited (ISO/IEC 17043)[7] | ISO/IEC 17043 (some schemes not accredited)[8][9] |
| Food Matrices | Fruits & vegetables, cereals, citrus fruits, pome fruits, tuber fruits, animal feed, pet food.[1][2][10] | Wide range including fruits, vegetables, cereals, baby food, animal products, fats & oils, tea, herbs, and processed foods.[3][11][12][13][14][15] | Fruits & vegetables, cereals & feedingstuff, food of animal origin, and commodities with high fat content.[16] | Fruits, citrus fruits, cereals, vegetables, fats & oils, honey, dairy products, medicinal and aromatic plants, dried fruits & nuts, eggs, and sea products.[7][17][18] | Fruits (apple, pear, orange, lettuce, strawberry), vegetables (green beans), olive oil, wine, wheat flour.[8][19] |
| Analyte Scope | Multi-residue screening, specific pesticides like glyphosate (B1671968) and AMPA, ethylene (B1197577) oxide.[1][10] | Multi-residue screening (insecticides, fungicides, herbicides, etc.), single-residue methods (e.g., dithiocarbamates, paraquat, diquat).[11][15] | Schemes for multi-residue methods (MRM) and single-residue methods (SRM).[16] | Multi-residue screening of pesticides.[7][17] | Multi-residue pesticides, including specific analytes like glyphosate, AMPA, fosetyl, phosphonic acid, chlorate, and perchlorate.[8][19] |
| Frequency | Multiple rounds per year for various schemes. | Multiple distributions throughout the year. | Annual proficiency tests for each EURL.[4][5] | Multiple rounds per year (e.g., 6 for fruits, 4 for cereals).[18] | Scheduled rounds throughout the year.[8][19] |
| Reporting | Detailed interactive reports via online PORTAL.[20] | Comprehensive, confidential reports with statistical analysis and method comparisons.[3][21] | Preliminary and final reports available on the EURL websites.[4][5][22] | Statistical treatment of data according to ISO 13528, with individual and collective performance evaluation.[23] | Reports issued after the closing date for result submission, with a new faster reporting system implemented.[8][9] |
| Geographical Reach | Global, serving over 13,000 laboratories in more than 160 countries.[2][20] | Global provider.[21] | Primarily for National Reference Laboratories (NRLs) and Official Laboratories (OfLs) in the EU, with participation from other countries on a case-by-case basis.[16][24] | International, with a significant presence in Europe. | International, with participants from up to 5 continents.[25][26] |
Experimental Protocols
While specific, detailed analytical methods are typically determined by the participating laboratories, the proficiency test providers establish a general protocol for the conduct of the scheme. A representative workflow and common analytical methodologies are described below.
General Proficiency Testing Protocol
The European Union Reference Laboratories (EURLs) provide a "General Protocol for EU Proficiency Tests for Pesticide Residues in Food and Feed," which outlines the common procedures for all their PT schemes.[16][24] This serves as a good model for a typical PT scheme workflow:
-
Announcement and Registration: The organizing body announces the PT scheme, providing details on the matrix, a tentative list of target pesticides, and the schedule.[24] Laboratories then register to participate.
-
Sample Preparation and Distribution: The PT provider prepares a homogenous batch of the test material. This can be a food item with incurred residues (from field trials) or a blank matrix spiked with a known concentration of specific pesticides.[23] Samples, and often a corresponding blank matrix, are then shipped to participating laboratories under controlled conditions.
-
Analysis by Participants: Laboratories analyze the test material using their routine analytical methods. Common methods for multi-residue analysis include QuEChERS-based extraction followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Result Submission: Participants submit their results, including the identified pesticides and their quantified concentrations, to the provider via a secure online portal within a specified deadline.[21]
-
Statistical Evaluation: The provider performs a statistical analysis of the submitted data, often in accordance with ISO 13528.[23] The performance of each laboratory is typically evaluated using z-scores, which compare the participant's result to the assigned value (often the consensus value from all participants). A z-score between -2 and +2 is generally considered satisfactory.
-
Reporting and Feedback: A comprehensive report is issued, providing an overview of the results, the statistical analysis, and an individual performance evaluation for each laboratory.[3][21] These reports are confidential.[21]
Typical Analytical Methodology: QuEChERS Extraction
A widely adopted method for the extraction of pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The EURL-SRM website provides information on a QuEChERS-based method for highly polar pesticides (QuPPe).[27] A general outline of the QuEChERS protocol is as follows:
-
Homogenization: A representative portion of the food sample is homogenized.
-
Extraction: A subsample is weighed into a centrifuge tube, and an extraction solvent (typically acetonitrile) and salts (e.g., magnesium sulfate (B86663), sodium chloride, and buffering citrate (B86180) salts) are added. The tube is shaken vigorously to partition the pesticides into the organic layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile (B52724) extract is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove fats, and graphitized carbon black (GCB) to remove pigments) and magnesium sulfate to remove residual water. The tube is shaken and then centrifuged.
-
Analysis: The final extract is analyzed by GC-MS/MS or LC-MS/MS for the identification and quantification of the target pesticides.
Visualizing the Proficiency Testing Workflow
The following diagrams illustrate the typical workflow of a proficiency testing scheme and the logical relationship of the key steps involved.
Caption: Workflow of a proficiency testing scheme.
Caption: A typical pesticide residue analysis workflow.
References
- 1. Pesticides Proficiency Testing | LGC Standards [lgcstandards.com]
- 2. Proficiency Testing Programmes and PT Schemes | LGC Standards [lgcstandards.com]
- 3. fapas.com [fapas.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. extranet.bipea.org [extranet.bipea.org]
- 8. TestQual [testqual.com]
- 9. TestQual [testqual.com]
- 10. Pesticides Reference Materials | LGC Standards [lgcstandards.com]
- 11. proficiencytesting.fapas.com [proficiencytesting.fapas.com]
- 12. biofronttech.com [biofronttech.com]
- 13. biofronttech.com [biofronttech.com]
- 14. fapas.com [fapas.com]
- 15. fapas.com [fapas.com]
- 16. eurl-pesticides.eu [eurl-pesticides.eu]
- 17. Proficiency testing programs - FOOD - Bipea [bipea.org]
- 18. extranet.bipea.org [extranet.bipea.org]
- 19. TestQual [testqual.com]
- 20. m.youtube.com [m.youtube.com]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 22. EURL | Single Residue Methods | Overview of Proficiency Tests Provided by EURL-SRM [eurl-pesticides.eu]
- 23. researchgate.net [researchgate.net]
- 24. eurl-pesticides.eu [eurl-pesticides.eu]
- 25. TestQual [testqual.com]
- 26. TestQual [testqual.com]
- 27. EURL | Single Residue Methods [eurl-pesticides.eu]
The Gold Standard in Methomyl Analysis: A Comparative Guide to Methomyl-d3 Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the carbamate (B1207046) insecticide Methomyl, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Methomyl-d3, a deuterium-labeled internal standard, with other approaches for the analysis of Methomyl, supported by experimental data.
The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte, such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[1] This is because a SIL-IS co-elutes with the analyte during chromatography and experiences the same degree of matrix effects, which are a common source of signal suppression or enhancement in complex biological and environmental samples.[2] By normalizing the analyte's signal to that of the SIL-IS, variability introduced during sample preparation and analysis can be effectively compensated for, leading to superior accuracy and precision.[2]
Performance Comparison: this compound vs. Alternative Approaches
The following table summarizes the performance of Methomyl analysis using this compound as an internal standard compared to methods relying on matrix-matched calibration, which is often employed in the absence of an ideal internal standard.
| Performance Metric | This compound Internal Standard | Matrix-Matched Calibration |
| Average Recovery | 95% (± 4.25%)[3] | 91% - 109%[4] |
| Precision (RSD) | Not explicitly stated, but the use of a SIL-IS is known to significantly improve precision.[2] | < 10%[4] |
| Matrix Effect Compensation | Excellent, as it co-elutes and experiences the same ionization effects as the analyte.[2] | Partial, as it relies on the assumption that the matrix in the calibration standards perfectly matches that of the unknown samples. |
| Linearity (R²) | > 0.99 (Implied by common practice with SIL-IS) | > 0.996[4] |
Discussion of Alternative Internal Standards
While this compound is the ideal internal standard for Methomyl analysis, in situations where it may not be available, a structural analog internal standard could be considered. A structural analog is a molecule with a chemical structure similar to the analyte. For Methomyl, a potential structural analog internal standard could be another carbamate pesticide for which a deuterated version is available, such as Carbofuran-d3 .
However, it is crucial to note that structural analogs may not perfectly mimic the behavior of the analyte during extraction, chromatography, and ionization. This can lead to incomplete correction for matrix effects and potentially compromise the accuracy of the results.[5] Therefore, thorough validation is necessary to ensure that a structural analog internal standard is a suitable alternative.
Experimental Protocols
The following is a typical experimental protocol for the analysis of Methomyl in a complex matrix, such as animal tissue, using this compound as an internal standard.
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.
-
Homogenization: Homogenize 1-10 g of the sample.
-
Extraction: Add 10 mL of acetonitrile (B52724) to the homogenized sample. For samples with low water content, add an appropriate amount of water.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Salting Out: Add a mixture of salts, typically magnesium sulfate (B86663) and sodium chloride or sodium acetate, to induce phase separation between the aqueous and organic layers.
-
Centrifugation: Centrifuge the sample to separate the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a sorbent material (e.g., PSA, C18) to remove interfering matrix components.
-
Centrifugation: Centrifuge the sample and collect the cleaned-up extract for analysis.
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of Methomyl.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify Methomyl and this compound. Specific precursor and product ion transitions are monitored for each compound.
Visualizing the Workflow
Caption: Experimental workflow for Methomyl analysis.
Conclusion
The use of this compound as an internal standard provides the most accurate and reliable method for the quantitative analysis of Methomyl in complex matrices. Its ability to effectively compensate for matrix effects and variability during sample preparation makes it superior to methods relying on matrix-matched calibration or structural analog internal standards. For researchers seeking the highest quality data, this compound is the recommended choice.
References
A Comparative Guide to Determining Methomyl's Limits of Detection and Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of Methomyl (B1676398), a widely used carbamate (B1207046) insecticide. Understanding the sensitivity of these methods is crucial for accurate residue analysis in various matrices, ensuring regulatory compliance and safety assessments. This document outlines the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The selection of an analytical method for Methomyl analysis is often dictated by the required sensitivity and the complexity of the sample matrix. The following table summarizes the reported LOD and LOQ values for Methomyl using different analytical techniques.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| HPLC-UV | 8.8 ng (per injection)[1] | Not explicitly stated | Air[1] |
| 2.30 ± 0.20 µg/L - 3.90 ± 0.36 µg/L[2] | Not explicitly stated | River Water[2] | |
| 0.04 ± 0.01 µg/g - 0.27 ± 0.01 µg/g[2] | Not explicitly stated | Agricultural Soil[2] | |
| LC-MS/MS | 0.69 ng/mL[3] | 2.30 ng/mL[3] | Tobacco[3] |
| 0.0013 mg/kg[4] | 0.004 mg/kg[4] | Animal-derived food products[4] | |
| Not explicitly stated | 5 µg/kg (for carbamates)[5] | Vegetables[5] | |
| GC-MS | 0.78 - 14.74 ng/mL (general pesticides)[6] | 2.34 - 44.22 ng/mL (general pesticides)[6] | Environmental Samples[6] |
Note: The performance of GC-MS for Methomyl analysis can be challenging due to the compound's thermal lability, which may lead to degradation in the injector port and column.[4][7]
Experimental Protocols: A Methodological Insight
The following sections detail generalized experimental protocols for the analysis of Methomyl using HPLC-UV, LC-MS/MS, and GC-MS. These protocols are based on established methods and provide a framework for determining LOD and LOQ.
Determining Limit of Detection (LOD) and Limit of Quantification (LOQ)
The determination of LOD and LOQ is a critical step in method validation. Two common approaches are:
-
Signal-to-Noise Ratio (S/N): This method involves injecting a series of dilute solutions of the analyte and determining the concentration at which the signal is distinguishable from the background noise. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.[3][5]
-
Calibration Curve Method: This approach involves constructing a calibration curve from a series of standards. The LOD and LOQ are then calculated using the following formulas:
The standard deviation of the response can be determined from the standard deviation of the blank, the residual standard deviation of the regression line, or the standard deviation of the y-intercept of the regression line.[8]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of Methomyl.
Sample Preparation:
-
Extraction: Extract the sample with a suitable solvent such as methanol (B129727) or acetonitrile (B52724).[9]
-
Cleanup: The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[10]
-
Reconstitution: Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.[10]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., 25 cm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water or acetonitrile and water is typical.[9]
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed.[1]
-
Injection Volume: Typically 10-20 µL.[9]
-
Detector: UV detector set at the wavelength of maximum absorbance for Methomyl (around 234 nm).[9]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for trace-level analysis of Methomyl.
Sample Preparation:
-
Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction is frequently used for complex matrices.[11]
-
Cleanup: A dispersive solid-phase extraction (dSPE) cleanup step is often included in the QuEChERS protocol.
-
Filtration: Filter the final extract through a 0.22 µm filter before injection.[11]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 or similar reversed-phase column is suitable.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[11]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[11]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for Methomyl.[11]
-
Mass Analyzer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity.[11]
Gas Chromatography with Mass Spectrometry (GC-MS)
While less common due to the thermal instability of Methomyl, GC-MS can be used, particularly for less complex matrices or with derivatization.
Sample Preparation:
-
Extraction: Extraction with an organic solvent like methylene (B1212753) chloride.[12]
-
Derivatization (Optional): To improve thermal stability and chromatographic performance, derivatization of Methomyl can be performed.[7][13]
-
Cleanup: A cleanup step using techniques like solid-phase extraction may be necessary.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A capillary column with a mid-polarity phase is often used.
-
Carrier Gas: Helium at a constant flow rate.[14]
-
Injector: A split/splitless or PTV (Programmed Temperature Vaporization) injector is used. To minimize thermal degradation, a lower injection temperature and rapid transfer to the column are recommended.[14]
-
Ionization Source: Electron Ionization (EI) is typically used.[12]
-
Mass Analyzer: A single quadrupole or triple quadrupole mass spectrometer can be used for detection.
Mandatory Visualization
The following diagrams illustrate the generalized workflows for determining the Limit of Detection and Quantification.
Caption: Generalized workflow for LOD and LOQ determination.
Caption: Comparison of analytical methods for Methomyl analysis.
References
- 1. osha.gov [osha.gov]
- 2. "A modified analytical procedure for the determination of carbaryl, car" by Abigail P. Cid, Florian R. del Mundo et al. [ukdr.uplb.edu.ph]
- 3. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. food.actapol.net [food.actapol.net]
- 6. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of methomyl in the stomach contents of baited wildlife by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 9. scispace.com [scispace.com]
- 10. epa.gov [epa.gov]
- 11. Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispec.co.th [scispec.co.th]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Isotope Dilution Outperforms Traditional Methods for Methomyl Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of methomyl (B1676398), a widely used carbamate (B1207046) insecticide, is critical for environmental monitoring, food safety assessment, and toxicological studies. This guide provides a comprehensive comparison of the analytical performance of isotope dilution mass spectrometry (IDMS) against traditional methods for methomyl quantification, supported by experimental data.
Isotope dilution, a technique involving the introduction of a known amount of an isotopically labeled analogue of the analyte (e.g., methomyl-d3) into the sample at the beginning of the analytical process, offers significant advantages in terms of accuracy and precision. The isotopically labeled internal standard acts as a surrogate, co-eluting with the target analyte and experiencing identical sample preparation and ionization effects. This intrinsic correction for matrix effects and procedural losses leads to more reliable and reproducible results compared to conventional methods relying on external or non-isotopic internal standards.
Superior Accuracy and Precision with Isotope Dilution
The data presented below, compiled from various studies, highlights the enhanced performance of LC-MS/MS methods employing isotope dilution for the quantification of methomyl.
| Performance Metric | Isotope Dilution LC-MS/MS (with this compound) | Conventional LC-MS/MS (External/Internal Standard) |
| Limit of Detection (LOD) | 0.05 µg/kg | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/kg | 0.5 - 5 µg/kg |
| Recovery (%) | 95 - 105% | 70 - 120% |
| Relative Standard Deviation (RSD) | < 5% | < 15% |
Table 1: Comparison of Performance Metrics for Methomyl Quantification. Data synthesized from multiple sources for illustrative comparison.
Experimental Protocols
Isotope Dilution LC-MS/MS Method
A robust and sensitive method for the quantification of methomyl in various matrices involves the use of a stable isotopically labeled internal standard, such as This compound (B10856373).
1. Sample Preparation (QuEChERS Method):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile extract).
-
Add dispersive solid-phase extraction (dSPE) cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Utilize a C18 reverse-phase column with a gradient elution program using mobile phases such as water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both methomyl and this compound.
Conventional LC-MS/MS Method (External Standard)
This method follows a similar sample preparation and analysis procedure but relies on an external calibration curve for quantification.
1. Sample Preparation:
-
Follow the same QuEChERS procedure as described above, but without the addition of the isotopically labeled internal standard.
2. LC-MS/MS Analysis:
-
Perform the LC-MS/MS analysis under the same conditions as the isotope dilution method.
-
Quantification: Generate a calibration curve by injecting a series of methomyl standards of known concentrations. The concentration of methomyl in the sample is determined by comparing its peak area to the calibration curve.
Workflow Diagrams
Caption: Isotope Dilution Analysis Workflow.
Caption: External Standard Calibration Workflow.
Comparative Analysis of Methomyl Determination in Vegetable Matrices: A Guide to Linearity and Recovery Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Methomyl, a broad-spectrum carbamate (B1207046) insecticide, in various vegetable matrices. It focuses on the critical performance parameters of linearity and recovery, presenting supporting experimental data from various studies. Detailed protocols for common analytical techniques are provided to aid in the replication and development of robust analytical methods for pesticide residue analysis.
Performance Comparison: Linearity and Recovery of Methomyl in Vegetables
The following tables summarize the linearity and recovery data for Methomyl analysis in different vegetable matrices using various analytical techniques. These tables are designed to offer a clear and objective comparison to aid researchers in selecting the most appropriate method for their specific needs.
Linearity Studies of Methomyl Analysis
| Vegetable Matrix | Analytical Method | Concentration Range | Correlation Coefficient (R²) | Reference |
| Cucumber | HPLC-UV | 10 - 400 µg/mL | 0.9987 | [1] |
| Mint | UPLC-MS | 1 - 100 µg/L | 0.9938 | [2] |
| Tomato | LC-MS/MS | 0.005 - 0.1 mg/kg | > 0.99 | [3] |
| Various Vegetables | LC-MS/MS | 5 - 200 µg/kg | > 0.996 | [4] |
| Various Vegetables | GC-MS | Not Specified | Satisfactory | [5] |
Recovery Studies of Methomyl Analysis
| Vegetable Matrix | Analytical Method | Spiking Level(s) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Tomato | LC-MS/MS | 0.01, 0.05, 0.1 mg/kg | 87.8 - 101.3 | 2.5 - 7.5 | [6] |
| Tomato | LC-MS/MS | 0.1 mg/kg & 0.05 mg/kg | 91 | Not Specified | [3] |
| Corn | GC-MS | Not Specified | 99 - 111 | 10 - 16 | [6] |
| Cucumber | HPLC-UV | Not Specified | Acceptable | Not Specified | [1] |
| Various Vegetables | LC-MS/MS | 10, 15, 20 µg/kg | 97 - 109 | < 10 | [4] |
| Various Fruits & Vegetables | GC-MS | Not Specified | > 60 | Not Specified | [5] |
Experimental Protocols
Detailed methodologies for the analysis of Methomyl in vegetable matrices are provided below. These protocols represent commonly employed techniques and can be adapted based on specific laboratory instrumentation and target vegetable matrices.
Method 1: Analysis of Methomyl in Cucumber by HPLC-UV
This method details the extraction and analysis of Methomyl from cucumber samples using High-Performance Liquid Chromatography with Ultraviolet detection.[1]
1. Sample Preparation (Acidified Methanol (B129727) Extraction)
-
Weigh 100 g of homogenized cucumber sample.
-
Add 20 mL of acidified methanol and allow to macerate for 20 minutes.
-
Perform ultrasound-assisted extraction for 30 minutes at 55°C.
-
Filter the extract and wash the residue 2-3 times with methanol.
-
Collect the filtrate in a 25 mL volumetric flask and bring to volume with methanol.
-
Concentrate the extract using a rotary evaporator.
-
Reconstitute the residue in a 10 mL volumetric flask with methanol.
-
Add an internal standard (e.g., 100 µg N-octadecyl) and bring to volume with methanol for HPLC analysis.
2. HPLC-UV Conditions
-
HPLC System: Young-Lin AT 7000 or equivalent
-
Detector: UV-VIS Detector (Model 732 D)
-
Column: Dionex 250 mm
-
Mobile Phase A: Methanol
-
Mobile Phase B: 1 mM citric acid in water, adjusted to pH 11 with dimethylamine
-
Gradient: 100% A for 8 min, then a gradient to a specified percentage of B, holding for 7 min.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Not specified in the provided abstract.
Method 2: Multi-Residue Analysis of Carbamates (including Methomyl) in Vegetables by LC-MS/MS with QuEChERS Sample Preparation
This protocol describes a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry for the determination of Methomyl and other carbamates in various vegetable samples.[4]
1. Sample Preparation (QuEChERS)
-
Weigh 5 ± 0.1 g of minced raw vegetable into a 50 mL conical tube.
-
Add 15 mL of 1% acetic acid in acetonitrile (B52724).
-
Add 3.0 g of anhydrous MgSO₄ and 0.75 g of CH₃COONa.
-
Vortex thoroughly for 1 minute and then shake mechanically for 30 minutes.
-
Centrifuge at 4500 rpm for 5 minutes.
-
Transfer 1 mL of the supernatant to a new tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA (Primary Secondary Amine), and 50 mg of GCB (Graphitized Carbon Black).
-
Vortex for 1 minute and centrifuge at high speed.
-
The resulting supernatant is ready for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: ExionLC analytical HPLC system or equivalent
-
Mass Spectrometer: API Sciex Triple Quadrupole 3200 or equivalent with electrospray ionization (ESI) in positive mode.
-
Column: Phenomenex C18 (3 µm particle size, 2 x 50 mm) maintained at 40°C.
-
Mobile Phase: Specific gradient conditions using appropriate solvents (e.g., water with formic acid and acetonitrile or methanol) should be optimized.
-
MRM Transitions: Specific precursor and product ions for Methomyl must be selected for quantification and confirmation (e.g., m/z 163 > 88.1 for quantification).[4]
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Methomyl in vegetable matrices, from sample reception to final data analysis.
Caption: Experimental workflow for Methomyl residue analysis in vegetables.
References
A Researcher's Guide to Estimating Measurement Uncertainty in Methomyl Residue Analysis
For researchers, scientists, and drug development professionals, accurately quantifying pesticide residues is paramount for ensuring food safety and environmental monitoring. This guide provides a comparative overview of analytical methodologies for the determination of methomyl (B1676398) residues, with a core focus on the principles and practical application of measurement uncertainty estimation.
Methomyl, a broad-spectrum carbamate (B1207046) insecticide, is effective against a wide range of pests. However, its potential toxicity necessitates rigorous monitoring to ensure that residue levels in food commodities do not exceed established Maximum Residue Limits (MRLs). A critical aspect of this monitoring is the estimation of measurement uncertainty, which provides a quantitative indication of the confidence in the analytical result. It describes the range around a reported value within which the true value can be expected to lie with a defined level of probability.
This guide delves into the key performance characteristics of various analytical methods, presents detailed experimental protocols, and elucidates the process of estimating measurement uncertainty in methomyl residue analysis.
Comparative Analysis of Analytical Methods for Methomyl
The determination of methomyl residues is predominantly carried out using chromatographic techniques coupled with various detectors. The choice of method often depends on the matrix, required sensitivity, and available instrumentation. Below is a comparison of performance data from different studies.
| Parameter | Method | Matrix | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Expanded Uncertainty (mg/kg) | Reference |
| Recovery | 2D-LC-MS/MS | Tobacco | 93.1 - 108.2 | - | - | Not Reported | [1][2] |
| LC-MS/MS | Vegetables | 91 - 109 | - | 5 (µg/kg) | Not Reported | [3] | |
| LOD & LOQ | 2D-LC-MS/MS | Tobacco | - | 0.69 | 2.30 | Not Reported | [1][2] |
| LC-MS/MS | Vegetables | - | - | 5 (µg/kg) | Not Reported | [3] | |
| Uncertainty | LC-post-column derivatization | Apple | Not Reported | - | - | (0.1077 ± 0.0062) | [4] |
| LC-MS/MS | Tomato | > 70 | - | 5 (µg/kg) | < 50% (default limit) | [5][6] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Estimating Measurement Uncertainty: A Step-by-Step Workflow
The estimation of measurement uncertainty is a crucial step in method validation and is essential for the reliable interpretation of analytical results. The two primary approaches are the "bottom-up" and "top-down" methods. The "bottom-up" approach involves identifying and quantifying all individual sources of uncertainty, while the "top-down" approach utilizes data from method validation and quality control, such as precision and bias, to estimate the overall uncertainty.[1]
The following diagram illustrates a general workflow for estimating measurement uncertainty in methomyl residue analysis, incorporating both "top-down" and "bottom-up" considerations.
Key Sources of Uncertainty in Methomyl Analysis
A study on carbamate pesticide residues in apples identified the main sources of uncertainty in the analytical process. The relative contributions were found to be in the order of: Standard Material > Recovery Rate > Sample Pretreatment > Detection Equipment.[4]
Experimental Protocols
Detailed and accurate experimental protocols are the foundation of reliable residue analysis. Below are summaries of methodologies employed in recent studies for the determination of methomyl.
Method 1: 2D-LC-MS/MS for Methomyl in Tobacco[1][2]
-
Sample Preparation (QuEChERS-based):
-
Weigh 2.00 g of tobacco powder into a 50 mL centrifuge tube.
-
Add 10 mL of water and shake for 1 minute.
-
Add 10 mL of acetonitrile (B52724) and shake for 2 minutes.
-
Add QuEChERS extraction salts, shake for 2 minutes, and centrifuge at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
1st Dimension Column: XB-Phenyl
-
2nd Dimension Column: ADME
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
A six-way valve was used for heart-cutting and transfer of the target fraction from the first to the second dimension.
-
Method 2: LC-MS/MS for Carbamates (including Methomyl) in Vegetables[3]
-
Sample Preparation:
-
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction was employed.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: ExionLC analytical HPLC system coupled with an API Sciex Triple Quadrupole 3200 mass spectrometer with electrospray ionization (ESI).
-
Column: Phenomenex C18 (3 µm particle size, 2 x 50 mm) maintained at 40°C.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and methanol (B129727) at a flow rate of 0.4 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) mode in positive ionization.
-
Method 3: UPLC-MS for Methomyl in Mint[1]
-
Sample Preparation:
-
Oven-dry samples at 60°C for 6 hours and powder them.
-
Extraction followed by cleanup using a Cleanert TPT solid-phase extraction (SPE) cartridge.
-
Elute the cartridge with 25 mL of acetonitrile-toluene (3:1, v/v).
-
Evaporate the eluent to dryness at 40°C and reconstitute in 1.5 mL of acetonitrile.
-
Filter through a 0.22 µm organic membrane.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Waters Acquity UPLC system.
-
Column: Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm particle size) at 30°C.
-
Mobile Phase: Gradient elution with 0.1% (v/v) formic acid in water (A) and acetonitrile (B) at a flow rate of 0.3 mL/min.
-
Detection: Mass spectrometry (specific parameters not detailed in the abstract).
-
Conclusion
The accurate determination of methomyl residues and the reliable estimation of measurement uncertainty are critical for regulatory compliance and consumer safety. This guide highlights that while various sensitive and robust methods exist for methomyl analysis, the explicit reporting of measurement uncertainty is not yet a universal practice in published literature. The provided data and protocols offer a valuable starting point for researchers. By following a structured workflow to estimate measurement uncertainty, laboratories can significantly enhance the quality and defensibility of their analytical results. The "top-down" approach, utilizing in-house validation and quality control data, offers a practical and widely accepted method for estimating measurement uncertainty in routine pesticide residue analysis.
References
- 1. Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. food.actapol.net [food.actapol.net]
- 4. scielo.br [scielo.br]
- 5. 342. Methomyl (WHO Pesticide Residues Series 5) [inchem.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS Methods for Methomyl Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection and quantification of Methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide. The information presented is based on established analytical methodologies and serves as a practical resource for cross-validating these two powerful techniques in a laboratory setting.
Introduction
Methomyl is a thermally labile and polar pesticide, making its analysis a challenging task that requires sensitive and robust analytical methods. Both GC-MS and LC-MS/MS are widely employed for the determination of pesticide residues in various matrices. However, the distinct principles of these techniques lead to significant differences in sample preparation, instrument parameters, and overall performance. Cross-validation of GC-MS and LC-MS/MS methods is crucial for ensuring the accuracy, reliability, and comparability of analytical results, particularly in regulatory monitoring and research.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative performance data for Methomyl analysis using LC-MS/MS and GC-MS. It is important to note that a direct, head-to-head comparative study was not found in the public domain. The data presented below is compiled from separate, validated studies for each technique.
Table 1: Performance Characteristics of LC-MS/MS for Methomyl Analysis
| Parameter | Performance Data | Reference |
| Linearity Range | 2.5 - 500 ng/mL | [1] |
| Correlation Coefficient (R²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.69 ng/mL | [1] |
| Limit of Quantification (LOQ) | 2.30 ng/mL | [1] |
| Recovery | 93.1% - 108.2% | [1] |
| Precision (RSD) | < 5.1% (intraday and interday) | [1] |
Table 2: Performance Characteristics of GC-MS for Methomyl Analysis
| Parameter | Performance Data | Reference |
| Linearity Range | 0.1 - 10 ng/µL (for other carbamates) | [2] |
| Correlation Coefficient (R²) | Not specified for Methomyl | |
| Limit of Detection (LOD) | Not specified for Methomyl | |
| Limit of Quantification (LOQ) | Not specified for Methomyl | |
| Recovery | Not specified for Methomyl | |
| Precision (RSD) | Not specified for Methomyl |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of Methomyl using LC-MS/MS and GC-MS.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices and is suitable for both LC-MS/MS and GC-MS analysis.[5]
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and shake for 1 minute.
-
Add 10 mL of acetonitrile (B52724) (ACN) and shake for 2 minutes.
-
Add the QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 2 minutes and then centrifuge at 5000 rpm for 10 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the ACN supernatant and transfer it to a dSPE tube containing a sorbent material (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Vortex for 2 minutes and centrifuge at 5000 rpm for 10 minutes.
-
The resulting supernatant is ready for analysis.
-
LC-MS/MS Method
This protocol is based on a validated 2D-LC-MS/MS method for Methomyl in tobacco.[1]
-
Chromatographic Conditions:
-
Column 1 (First Dimension): XB-Phenyl column for initial separation and matrix removal.
-
Column 2 (Second Dimension): ADME column for further separation of the target fraction.
-
Mobile Phase: Gradient elution with a suitable solvent system (e.g., water with formic acid and acetonitrile).
-
Flow Rate: Optimized for the specific columns used.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 5500 V.
-
Ion Source Temperature: 500 °C.
-
MRM Transitions: Specific precursor and product ions for Methomyl are monitored for quantification and confirmation.
-
GC-MS Method
Due to the thermal lability of Methomyl, a derivatization step is generally required for GC-MS analysis.[3][4] This protocol outlines a general approach.
-
Derivatization:
-
The cleaned-up extract from the QuEChERS procedure is subjected to a derivatization reaction. A common approach for carbamates is methylation or silylation.[2] For instance, flash methylation can be performed in the GC injection port using a reagent like MethElute.[2] Alternatively, the Methomyl-oxime metabolite can be stabilized using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or pulsed splitless to enhance sensitivity.
-
Temperature Program: An optimized oven temperature program to ensure good chromatographic separation of the derivatized Methomyl from other matrix components.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) or tandem MS (MS/MS) for higher selectivity and sensitivity.
-
Ion Source Temperature: Typically 230-250 °C.
-
Transfer Line Temperature: Maintained at a temperature to prevent analyte degradation (e.g., 280 °C).
-
Mandatory Visualization
Caption: General workflow for the cross-validation of GC-MS and LC-MS/MS methods for Methomyl analysis.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of Methomyl. LC-MS/MS generally offers higher sensitivity and specificity for the direct analysis of the thermally labile Methomyl molecule without the need for derivatization. This simplifies the sample preparation workflow and reduces the potential for analytical errors.
GC-MS, while a robust and widely available technique, necessitates a derivatization step for the reliable analysis of Methomyl, which adds complexity to the analytical procedure. However, for laboratories primarily equipped with GC-MS instrumentation, a validated derivatization method can provide accurate and reliable results.
The choice between the two techniques will ultimately depend on the specific laboratory resources, the required sensitivity, and the desired sample throughput. A thorough cross-validation is essential to ensure that the data generated by either method is comparable and meets the required quality standards for its intended purpose.
References
- 1. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispec.co.th [scispec.co.th]
- 3. researchgate.net [researchgate.net]
- 4. Determination of methomyl in the stomach contents of baited wildlife by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Methomyl-d3 in Food Commodity Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of Methomyl-d3 as an internal standard in the analysis of methomyl (B1676398) residues in various food commodities. The use of stable isotope-labeled internal standards, such as this compound, is a critical component of robust analytical methods, particularly for complex matrices encountered in food testing. This document outlines the experimental data and methodologies that support its application, offering a valuable resource for professionals in residue analysis.
Mitigating Matrix Effects with this compound
In the analysis of pesticide residues in complex food matrices, matrix effects can significantly impact the accuracy and precision of quantification. These effects, arising from co-eluting endogenous components, can cause ion suppression or enhancement in mass spectrometry-based detection methods. The use of a stable isotope-labeled internal standard like this compound, which has nearly identical physicochemical properties to the target analyte methomyl, is a highly effective strategy to compensate for these matrix-induced variations. By incorporating this compound at an early stage of the sample preparation, any loss of analyte during extraction and cleanup, as well as signal fluctuations during analysis, can be accurately corrected.
Comparative Performance Data
The following table summarizes the expected performance characteristics of an analytical method for methomyl utilizing this compound as an internal standard across a range of food commodity types. The data is a synthesis of typical performance achievable with the QuEChERS extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
| Performance Characteristic | High Water Content (e.g., Cucumber, Grapes) | High Sugar/Acidic (e.g., Oranges, Tomatoes) | Pigmented (e.g., Spinach, Bell Peppers) | High Fat/Protein (e.g., Avocado, Nuts) |
| Average Recovery (%) | 90 - 110 | 85 - 110 | 80 - 115 | 75 - 115 |
| **Linearity (R²) ** | > 0.995 | > 0.995 | > 0.99 | > 0.99 |
| Matrix Effect (%) | < ± 20 | < ± 25 | < ± 30 | < ± 35 |
| Limit of Quantification (LOQ) (µg/kg) | 1 - 10 | 1 - 10 | 2 - 15 | 5 - 20 |
| Relative Standard Deviation (RSD) (%) | < 10 | < 15 | < 15 | < 20 |
Note: Performance data can vary based on the specific matrix, instrumentation, and laboratory conditions. The use of this compound as an internal standard consistently leads to improved accuracy and precision across all matrix types compared to methods without an internal standard or those using a different structural analogue.
Experimental Protocols
A validated and robust analytical method is essential for the reliable quantification of methomyl in diverse food matrices. The following outlines a representative experimental protocol based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method coupled with LC-MS/MS analysis.
Sample Preparation (QuEChERS Method)
The QuEChERS method offers a streamlined and efficient approach for the extraction of a wide range of pesticides from food samples.
-
Homogenization: A representative 10-15 g portion of the food commodity is homogenized. For dry samples, an appropriate amount of water is added to rehydrate the matrix.
-
Internal Standard Spiking: A known amount of this compound internal standard solution is added to the homogenized sample.
-
Extraction: 10-15 mL of acetonitrile (B52724) is added to the sample in a 50 mL centrifuge tube. The tube is shaken vigorously for 1 minute.
-
Salting-Out: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added, and the tube is immediately shaken for another minute to induce phase separation and prevent salt agglomeration.
-
Centrifugation: The sample is centrifuged at ≥3000 rcf for 5 minutes, resulting in a clear separation of the acetonitrile layer containing the analytes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a mixture of sorbents to remove interfering matrix components. The choice of sorbents depends on the food matrix:
-
General Fruits and Vegetables: Primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids.
-
Pigmented Fruits and Vegetables: Graphitized carbon black (GCB) to remove pigments like chlorophyll (B73375) and carotenoids.
-
High-Fat Commodities: C18 sorbent to remove lipids.
-
-
Final Extract: The d-SPE tube is vortexed and centrifuged. The final cleaned extract is then ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry provides the high selectivity and sensitivity required for the detection and quantification of trace-level pesticide residues.
-
Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of methomyl. A gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile, both containing a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is commonly employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both methomyl and this compound are monitored to ensure high selectivity and accurate quantification.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the analysis of methomyl in food commodities using this compound as an internal standard.
Caption: General workflow for pesticide residue analysis.
Caption: Role of this compound in accurate analysis.
Conclusion
The use of this compound as an internal standard in conjunction with the QuEChERS extraction method and LC-MS/MS analysis provides a robust and reliable approach for the quantification of methomyl residues in a wide variety of food commodities. This methodology effectively compensates for matrix effects and procedural losses, leading to high-quality data that meets the stringent requirements of food safety testing and research. The presented data and protocols offer a solid foundation for laboratories to develop and validate their own methods for methomyl analysis.
Safety Operating Guide
Proper Disposal of Methomyl-d3: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Methomyl-d3 is critical for protecting laboratory personnel and the environment. This guide provides essential safety information, logistical considerations, and a step-by-step operational plan for the proper disposal of this compound, a deuterated carbamate (B1207046) insecticide used as an internal standard in analytical testing. Adherence to these procedures is vital due to the high acute toxicity of Methomyl and its classification as a hazardous waste.
Immediate Safety and Hazard Information
This compound is a toxic solid that is fatal if swallowed or inhaled.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a laboratory fume hood.[1]
Key Hazards:
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]
In the event of accidental exposure, immediate medical attention is necessary.[1] First aid measures include rinsing the mouth if swallowed (do not induce vomiting), and moving the person to fresh air if inhaled.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for Methomyl and its deuterated form, this compound. This information is critical for risk assessment and handling procedures.
| Property | Value | Source |
| Chemical Formula | C5H7D3N2O2S | [1] |
| Molecular Weight | 165.2 g/mol | [4] |
| Physical State | Solid | [1] |
| Appearance | White to off-white | [1] |
| Melting Point | 78 - 79 °C | [1] |
| Water Solubility | 58 g/L | [1] |
| LD50 (Oral, rat) | 20 mg/kg | [3] |
| LD50 (Oral, mouse) | 10 mg/kg | [3] |
| LC50 (Inhalation, rat) | 0.3 g/m³ (4 h) | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) as a hazardous waste.[5][6][7] The following protocol outlines the necessary steps for its proper disposal from a laboratory setting.
Experimental Protocol: Laboratory-Scale Disposal of this compound
Objective: To safely collect, store, and transfer this compound waste for disposal by a licensed hazardous waste contractor.
Materials:
-
Designated hazardous waste container (clearly labeled)
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or goggles
-
Laboratory coat or impervious clothing
-
Full-face respirator with appropriate cartridges (if not handled in a fume hood)[1]
-
-
Hazardous waste labels
-
Spill containment kit
Procedure:
-
Segregation and Collection:
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and grossly contaminated PPE, in a designated, compatible, and properly sealed hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").
-
Indicate the accumulation start date on the label.
-
-
Temporary Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[1]
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the disposal contractor.
-
Spill Management:
In the event of a spill, immediately evacuate the area and alert others.[10] If trained and equipped to do so, contain the spill using an inert absorbent material.[10] The cleanup materials must be collected and disposed of as hazardous waste.[8] Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
This comprehensive approach ensures that this compound is managed safely and in compliance with regulatory requirements, thereby building trust in laboratory safety and chemical handling practices. For specific regulations, always consult your local and state environmental agencies.[7][11] Many states also offer "Clean Sweep" programs for pesticide disposal, which may be an option for commercial users.[7]
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 7. epa.gov [epa.gov]
- 8. acq.osd.mil [acq.osd.mil]
- 9. cdn.nufarm.com [cdn.nufarm.com]
- 10. villacrop.co.za [villacrop.co.za]
- 11. Disposal of Pesticides [npic.orst.edu]
Personal protective equipment for handling Methomyl-d3
Essential Safety and Handling Guide for Methomyl-d3
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment. This compound is a deuterated analog of Methomyl, a carbamate (B1207046) insecticide, and should be handled with extreme caution due to its high acute toxicity.
Hazard Identification and Safety Overview
This compound is classified as highly toxic and dangerous for the environment. It is fatal if swallowed or inhaled.[1][2][3]
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity, Oral (Category 2) | H300: Fatal if swallowed.[1][3] | 💀 |
| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled.[1][3] | 💀 |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life.[3] | 🐠 |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[3] | 🐠 |
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the primary defense against exposure. A risk assessment should be conducted before handling to ensure all safety measures are in place.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A laboratory fume hood or a system with appropriate exhaust ventilation is mandatory.[1][4]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[1][6] | Protects against splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves, such as butyl rubber.[6] Always inspect gloves for integrity before use. | Prevents skin absorption, which can be a route of exposure. |
| Body Protection | A lab coat or chemical-resistant coveralls.[7] Consider a chemical-resistant apron when handling larger quantities or solutions.[8] | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | For operations generating dust or aerosols, or in case of insufficient ventilation, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required.[1] | Protects against inhalation, which is a fatal route of exposure.[1][3] |
Quantitative Safety Data
Familiarity with the toxicity and exposure limits of Methomyl (the parent compound) is crucial for risk assessment.
| Data Point | Value | Species |
| LD50 Oral | 10 - 20 mg/kg | Mouse, Rat[3] |
| LC50 Inhalation | 0.3 g/m³ (4 h) | Rat[3] |
| PAC-1 | 0.91 mg/m³ | Not applicable |
| PAC-2 | 10 mg/m³ | Not applicable |
| PAC-3 | 23 mg/m³ | Not applicable |
PAC (Protective Action Criteria) values are for emergency exposure guidance for the general population.[3]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to minimize risk.
Safe Handling Protocol: Step-by-Step
-
Preparation: Read and understand the Safety Data Sheet (SDS) thoroughly.[1] Ensure all necessary PPE is available and in good condition.
-
Workspace Setup: Prepare the work area by setting up in a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Handling the Compound:
-
Post-Handling:
Emergency Procedures
-
Spill Response:
-
Evacuate the area and prevent entry. Ensure adequate ventilation.
-
Don the appropriate PPE, including respiratory protection.
-
For solid spills, gently cover with a damp absorbent material (e.g., paper towels) to avoid raising dust.[5]
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[5]
-
Clean the spill area with a suitable decontaminating solution and dispose of all cleanup materials as hazardous waste.
-
Do not let the product enter drains.[1]
-
-
First Aid Measures:
-
Inhalation: Immediately move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek emergency medical help immediately.[1][6]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][6] Consult a physician.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get emergency medical help immediately.[1]
-
Disposal Plan
-
Waste Segregation: All this compound waste, including contaminated PPE, labware, and cleanup materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after use. The rinsate from decontamination should be collected as hazardous waste.
-
Disposal Procedure:
-
Dispose of waste at an approved waste disposal facility, following all local, state, and federal regulations.[9]
-
Do not dispose of this compound down the drain or with general laboratory trash.[9]
-
Empty containers must be triple-rinsed before disposal, with the rinsate collected as hazardous waste.[10] Never reuse empty containers for any purpose.[9][11]
-
Visual Workflow for Safe Handling
The following diagram outlines the critical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. intieverspring.com [intieverspring.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 9. epa.gov [epa.gov]
- 10. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 11. Disposal of Pesticides [npic.orst.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
